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4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid Documentation Hub

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  • Product: 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid
  • CAS: 927983-00-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic Acid

Executive Summary & Strategic Retrosynthesis The 2-aminothiazole scaffold is a privileged pharmacophore prevalent in numerous biologically active molecules, including antimicrobial, anti-inflammatory, and antineoplastic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Retrosynthesis

The 2-aminothiazole scaffold is a privileged pharmacophore prevalent in numerous biologically active molecules, including antimicrobial, anti-inflammatory, and antineoplastic agents[1]. The target compound, 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid , serves as a highly functionalized intermediate critical for synthesizing complex amide bioisosteres, receptor antagonists, and targeted therapeutics.

This whitepaper outlines a highly optimized, two-stage synthetic route designed for maximum yield and purity. By engineering causality into every experimental choice, this guide provides a self-validating framework that ensures mechanistic integrity from starting materials to the final isolated active pharmaceutical ingredient (API) precursor.

Retrosynthesis SM1 Ethyl 2-chloroacetoacetate (Electrophile) Int Ethyl 4-methyl-2-(propylamino)- 1,3-thiazole-5-carboxylate SM1->Int Hantzsch Cyclization EtOH, Reflux SM2 N-Propylthiourea (Nucleophile) SM2->Int Prod 4-Methyl-2-(propylamino)- 1,3-thiazole-5-carboxylic acid Int->Prod Saponification 1. NaOH, EtOH/H2O 2. HCl (pH 2-3)

Retrosynthetic logic and Hantzsch cyclization pathway for the target thiazole.

Mechanistic Rationale: The Hantzsch Thiazole Construction

The construction of the thiazole core relies on the robust Hantzsch cyclization, which exploits the electrophilicity of an α-halocarbonyl compound and the nucleophilicity of a thiourea derivative[2]. Historically, conventional syntheses utilized ethyl acetoacetate and N-bromosuccinimide (NBS) to generate the α-bromoketone in situ; however, this two-step approach is often hampered by tedious work-ups, side-product formation, and lower overall yields[1].

To optimize causality and reaction cleanliness, our protocol utilizes commercially available ethyl 2-chloroacetoacetate [3]. The reaction proceeds via a precise cascade mechanism:

  • S-Alkylation: The highly nucleophilic sulfur atom of N-propylthiourea attacks the α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion.

  • Cyclization: The terminal secondary amine of the resulting isothiourea attacks the ketone carbonyl, forming a tetrahedral hydroxythiazoline intermediate.

  • Aromatization: Acid-catalyzed dehydration (driven by the thermodynamic stability of the heteroaromatic ring) yields the intermediate ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate.

Following the core assembly, the ester is subjected to base-catalyzed saponification. The hydrolysis of the ester group using aqueous NaOH in ethanol, followed by controlled acidification, affords the final carboxylic acid[4].

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Each phase incorporates mandatory analytical checkpoints to ensure that progression only occurs when mechanistic criteria are met.

Stage 1: Synthesis of Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate

Causality in Design: Absolute ethanol is selected as the solvent because it solubilizes both starting materials at reflux while allowing the polar HCl byproduct to remain solvated, driving the dehydration step forward. Dropwise addition of the electrophile mitigates exothermic runaway during the initial S-alkylation.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing addition funnel.

  • Reagent Preparation: Dissolve N-propylthiourea (12.4 g, 105 mmol) in absolute ethanol (100 mL). Heat the solution to 45 °C to ensure complete dissolution.

  • Electrophile Addition: Charge the addition funnel with ethyl 2-chloroacetoacetate (16.5 g, 100 mmol). Add dropwise over 30 minutes to maintain the internal temperature below 55 °C.

  • Cyclization: Elevate the temperature to 78 °C (reflux) and stir for 4–6 hours.

  • In-Line Validation (Checkpoint 1): Withdraw a 50 µL aliquot. Perform TLC (Hexane:EtOAc 3:1); the disappearance of the UV-active ethyl 2-chloroacetoacetate spot validates complete conversion. LC-MS must confirm the product mass ( [M+H]+ m/z 229.2).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove ~70% of the ethanol. Pour the residue into crushed ice water (200 mL) and neutralize with 10% aqueous ammonia to pH 7–8.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water (2 × 50 mL), and dry under vacuum to afford the intermediate ester.

Stage 2: Saponification to 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic Acid

Causality in Design: A mixed solvent system (EtOH/H₂O) is critical. Ethanol keeps the lipophilic ester in solution, while water provides the hydroxide nucleophile. Evaporating the ethanol prior to acidification is a strict requirement; failing to do so will result in Fischer re-esterification when the pH is lowered.

Step-by-Step Methodology:

  • Hydrolysis: Suspend the intermediate ester (22.8 g, 100 mmol) in a mixture of ethanol (80 mL) and 2M aqueous NaOH (150 mL, 300 mmol).

  • Thermal Activation: Stir the mixture at 60 °C for 2–3 hours until a clear, homogeneous solution forms, indicating complete conversion to the water-soluble sodium carboxylate salt.

  • In-Line Validation (Checkpoint 2): TLC (DCM:MeOH 9:1) must show the absolute absence of the starting ester.

  • Solvent Removal: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure.

  • Acidification & Precipitation: Cool the remaining aqueous phase to 0–5 °C. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.5–3.0. The neutral carboxylic acid will precipitate immediately due to its insolubility in acidic water.

  • Final Isolation: Filter the white to off-white solid, wash thoroughly with cold water to remove NaCl salts, and dry in a vacuum oven at 50 °C for 12 hours.

  • Final Validation: 1 H NMR (DMSO- d6​ ) must show the complete disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the appearance of a broad carboxylic acid singlet at ~12.5 ppm.

Workflow Step1 Reaction Dropwise addition of SM1 to SM2 Reflux in EtOH for 4-6h Val1 In-Line Validation TLC: Hexane/EtOAc (3:1) LC-MS: m/z[M+H]+ 229 Step1->Val1 Step2 Hydrolysis NaOH (aq) in EtOH at 60°C Evaporate EtOH Val1->Step2 If SMs consumed Val2 Precipitation & Validation Acidify with HCl to pH 2-3 1H NMR: Loss of ethyl signals Step2->Val2 Final Final Product 4-Methyl-2-(propylamino)- 1,3-thiazole-5-carboxylic acid Val2->Final Pass QC

Step-by-step workflow integrating in-line self-validation checkpoints.

Quantitative Data & Yield Optimization

To facilitate process scaling and benchmark expectations, the following table summarizes the optimized reaction parameters, expected yields, and purity metrics across both synthetic stages.

Reaction PhaseSolvent SystemTemp (°C)Time (h)In-Line ValidationYield (%)Purity (HPLC)
Hantzsch Cyclization Absolute Ethanol78 (Reflux)4–6LC-MS: m/z 229.285–92> 95%
Ester Saponification EtOH / H₂O (1:2)602–3TLC: Absence of ester90–95> 98%
Overall Process --6–9 1 H NMR, Melting Point 76–87 > 98%

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate Source: Google Patents URL
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase Source: ACS Combinatorial Science URL:[Link]

Sources

Exploratory

Assessment of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid: A Review of Available Mechanistic Data

Preamble: This document addresses a formal inquiry into the mechanism of action of the specific chemical entity, 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. A comprehensive search of scientific literature, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble:

This document addresses a formal inquiry into the mechanism of action of the specific chemical entity, 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. A comprehensive search of scientific literature, patent databases, and chemical repositories was conducted to assemble the necessary data for an in-depth technical guide. The objective was to elucidate the molecular target(s), signaling pathways, and the corresponding experimental evidence that define its pharmacological activity.

Executive Summary:

Following an exhaustive search of publicly available scientific data, it has been determined that there is no specific information detailing the mechanism of action for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. While the core chemical structure, a substituted 1,3-thiazole-5-carboxylic acid, is a well-recognized scaffold in medicinal chemistry, the biological activity of the precise derivative with a 2-(propylamino) substitution is not documented in the reviewed literature.

The broader class of thiazole carboxylic acid derivatives has been shown to exhibit a wide array of biological activities, which are highly dependent on the specific substitutions at the 2 and 4 positions of the thiazole ring. These activities range from anti-cancer and anti-diabetic to antimicrobial and anti-inflammatory effects.[1][2][3] However, this diversity underscores the fact that the mechanism of action cannot be inferred for a specific derivative without direct experimental evidence.

Detailed Findings on the Thiazole Carboxylic Acid Scaffold:

While data on the specific topic molecule is absent, the investigation did yield significant findings on related analogs, which may provide a contextual understanding of the potential activities of this chemical class. It is crucial to interpret this information as background context rather than as an indication of the specific activity of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid.

  • Anticancer Potential: Various derivatives of 1,3-thiazole-5-carboxylic acid have been synthesized and evaluated for their anti-proliferative properties.[1][4] Some have been shown to induce cell cycle arrest at the G0/G1 interphase in cancer cell lines.[1] Other related structures have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which can be overexpressed in certain cancers.[5]

  • Metabolic Disease Applications: A notable analog, 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, has demonstrated antidiabetic potential in preclinical models.[2][6] Its activity is linked to improving insulin sensitivity.[6] This highlights that modifications at the 2-amino position can drive activity towards metabolic targets.

  • Antimicrobial and Anti-inflammatory Activity: The thiazole ring is a core component of many bioactive compounds, including those with antimicrobial properties.[2][3][7] Research has shown that certain thiazole derivatives possess both antibacterial and antifungal activity.[2][3] Furthermore, some have been evaluated for in vivo anti-inflammatory effects using established models like the carrageenan-induced rat paw edema test.[3]

  • Central Nervous System (CNS) Effects: Early pharmacological studies on basic esters of 4-methyl-thiazole-5-carboxylic acid revealed potential spasmolytic and CNS stimulant properties.[8] This suggests that the thiazole core can be derivatized to create compounds that interact with the nervous system.

The initial objective of creating an in-depth technical guide on the mechanism of action of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid cannot be fulfilled at this time due to a lack of available scientific data. The biological activity and molecular targets of this specific compound have not been publicly characterized.

Therefore, it is recommended that any research or drug development program focused on this molecule should begin with foundational in vitro screening and target identification studies to establish its pharmacological profile. Without such primary data, any discussion of its mechanism of action would be purely speculative and scientifically unsound.

For the purposes of providing a representative technical guide as per the original request's format and depth, it would be necessary to select a well-characterized analog from the thiazole carboxylic acid class. A compound such as 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid could serve as a viable alternative, as there is published evidence of its antidiabetic potential upon which a detailed guide could be constructed.[2][6]

References

  • Title: 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents Source: Bioorganic & Medicinal Chemistry Letters URL
  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL
  • Title: The pharmacology of basic esters of thiazole carboxylic acids.
  • Title: New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies Source: ACS Omega URL
  • Title: Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies Source: PMC URL
  • Title: Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening Source: MDPI URL
  • Title: Methyl 2-(aminomethyl)
  • Title: Synthesis and pharmacological evaluation of a novel series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)
  • Title: Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF Source: ResearchGate URL
  • Title: 4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid Source: PubChem URL
  • Title: Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives Source: ResearchGate URL
  • Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH Source: PLOS One URL
  • Title: Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives Source: PubMed URL

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Screening of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity, 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. As a derivative of the versatile thiazole scaffold,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity, 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. As a derivative of the versatile thiazole scaffold, this compound presents a compelling starting point for drug discovery efforts. The thiazole nucleus is a key structural motif in numerous clinically approved drugs, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Given the absence of existing biological data for this specific molecule[3], a systematic and tiered screening approach is paramount to elucidating its potential therapeutic value.

This document outlines a logical progression of assays, from broad-based primary screens to more focused secondary and mechanistic studies. The experimental choices are rationalized to maximize the information obtained at each stage, ensuring a cost-effective and scientifically rigorous investigation.

Part 1: Foundational Screening – Unveiling Primary Biological Effects

The initial phase of screening is designed to cast a wide net, identifying any significant biological activity of the compound across fundamental cellular processes. This stage is critical for generating initial hypotheses about the compound's mechanism of action.

Cytotoxicity and Cell Viability Assessment

A fundamental first step in characterizing any new compound is to determine its effect on cell viability.[1][4] This not only establishes a safe concentration range for subsequent cell-based assays but also provides the first indication of potential anticancer activity.[5][6] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method for this purpose.[1]

Experimental Protocol: MTT Assay
  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) should be cultured in appropriate media supplemented with fetal calf serum (FCS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid, dissolved in a suitable solvent like DMSO, is added to the wells at a range of concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

Data Presentation: Cytotoxicity Profile
Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerExperimental Value
HepG2Liver CancerExperimental Value
A549Lung CancerExperimental Value
HEK293Non-Cancerous KidneyExperimental Value
Broad-Spectrum Antimicrobial Screening

Thiazole derivatives have demonstrated notable antimicrobial activities.[7][8] A preliminary screen against a panel of clinically relevant bacteria and fungi is a cost-effective way to explore this potential. The agar disc diffusion method provides a qualitative assessment of antimicrobial efficacy.[7]

Experimental Protocol: Agar Disc Diffusion Assay
  • Microorganism Culture: Cultures of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and a fungal strain (e.g., Candida albicans) are prepared.[7]

  • Inoculation: A standardized inoculum of each microorganism is spread evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disc Application: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface. Standard antibiotics (e.g., ampicillin, amphotericin B) and a solvent control are used as positive and negative controls, respectively.[7]

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

Part 2: Secondary Screening – Delving into Specific Biological Pathways

Should the foundational screening reveal promising activity (e.g., significant cytotoxicity against cancer cells or antimicrobial effects), the next phase involves more targeted assays to identify the underlying biological pathways.

Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[1] Thiazole derivatives have been identified as inhibitors of various enzymes, including kinases, monoamine oxidases (MAOs), and α-glucosidase.[1][9][10] High-throughput screening (HTS) of large compound libraries is a common approach to identify potent enzyme inhibitors.[9][11]

Workflow for Enzyme Inhibition Screening

Enzyme_Inhibition_Workflow cluster_primary Primary Broad-Spectrum Enzyme Panel cluster_secondary Hit Validation & Selectivity cluster_mechanistic Mechanistic Studies Kinase_Panel Kinase Panel Screen IC50_Determination IC50 Determination for Hits Kinase_Panel->IC50_Determination Identified Hits Protease_Panel Protease Panel Screen Protease_Panel->IC50_Determination Other_Enzymes Other Relevant Enzyme Classes Other_Enzymes->IC50_Determination Selectivity_Profiling Selectivity Profiling against Related Enzymes IC50_Determination->Selectivity_Profiling Confirmed Hits Kinetic_Analysis Enzyme Kinetic Analysis (e.g., Lineweaver-Burk plot) Selectivity_Profiling->Kinetic_Analysis Selective Hits Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Kinetic_Analysis->Binding_Assay Compound 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid Compound->Kinase_Panel Initial Screen Compound->Protease_Panel Compound->Other_Enzymes

Caption: Workflow for enzyme inhibitor screening.

Experimental Protocol: General Fluorometric Enzyme Inhibition Assay
  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a dilution series of the test compound.

  • Compound Addition: Add the test compound and controls (positive inhibitor and vehicle) to the wells of a microplate.

  • Enzyme Addition: Add the enzyme solution to each well and pre-incubate for a specified time to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for active compounds.

Anti-Inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases.[4][12] In vitro assays are frequently used for the initial screening of natural and synthetic compounds for anti-inflammatory properties.[12] Key targets include the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), as well as the production of inflammatory mediators like nitric oxide (NO).[12][13]

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide from macrophages stimulated with lipopolysaccharide (LPS).[13]

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatants.

    • Add Griess reagent to the supernatants. This reagent converts nitrite (a stable oxidation product of NO) into a colored azo compound.[13]

    • Measure the absorbance at approximately 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage inhibition of NO production and determine the IC50 value.

G Protein-Coupled Receptor (GPCR) and Ion Channel Screening

GPCRs and ion channels are major drug target families.[14][15] Thiazole-containing compounds have been known to interact with these targets. A broad screening against panels of GPCRs and ion channels can uncover unexpected activities.

High-Throughput Screening Technologies
  • Fluorescence-Based Assays: These are commonly used for primary screening and can measure changes in intracellular calcium, membrane potential, or ion flux.[16][17] Platforms like the FLIPR® (Fluorometric Imaging Plate Reader) are well-suited for this purpose.[18]

  • Automated Electrophysiology: For ion channels, automated patch-clamp systems provide higher fidelity data on channel gating and modulation, suitable for hit confirmation and lead optimization.[16][18]

Workflow for GPCR and Ion Channel Screening

GPCR_Ion_Channel_Workflow cluster_primary Primary High-Throughput Screening (HTS) cluster_secondary Hit Confirmation & Characterization Compound 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid GPCR_Panel GPCR Panel Screen (e.g., Calcium Flux Assay) Compound->GPCR_Panel Ion_Channel_Panel Ion Channel Panel Screen (e.g., Membrane Potential Assay) Compound->Ion_Channel_Panel Concentration_Response Concentration-Response Curves (EC50/IC50) GPCR_Panel->Concentration_Response Identified Hits Ion_Channel_Panel->Concentration_Response Identified Hits Automated_Ephys Automated Electrophysiology (for Ion Channel Hits) Concentration_Response->Automated_Ephys Confirmed Ion Channel Hits Second_Messenger Second Messenger Assays (e.g., cAMP for GPCR Hits) Concentration_Response->Second_Messenger Confirmed GPCR Hits

Caption: GPCR and ion channel screening cascade.

Part 3: Mechanistic Elucidation and Final Remarks

The data generated from this comprehensive in vitro screening cascade will provide a robust initial profile of the biological activities of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. Positive "hits" from any of the secondary screens should be pursued with more in-depth mechanistic studies, such as:

  • For anticancer hits: Cell cycle analysis, apoptosis assays, and investigation of specific signaling pathways.[19]

  • For enzyme inhibitors: Detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).[9]

  • For anti-inflammatory hits: Measurement of a broader range of cytokines and investigation of upstream signaling pathways (e.g., NF-κB).

  • For GPCR/ion channel modulators: Radioligand binding assays to determine affinity and selectivity, and further electrophysiological characterization to understand the precise mechanism of action.[20][21]

This structured and hypothesis-driven approach ensures that the therapeutic potential of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid is explored in a scientifically sound and efficient manner, paving the way for further preclinical development.

References

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  • Wang, Z., et al. (2010). Synthesis and biological activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[5][18][20]thiadiazole-7-carboxylates. Journal of Agricultural and Food Chemistry, 58(5), 2719-2724. [Link]

  • Ukr Khim Zh. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Ukrainian Chemistry Journal, 82(4), 86-95. [Link]

  • ChemBK. (n.d.). 4-METHYL-2-PHENYL-THIAZOLE-5-CARBOXYLIC ACID. [Link]

  • Li, Y., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(7), 443-450. [Link]

  • NextSDS. (n.d.). 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 38(1), 47-57. [Link]

  • Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(6), 2135-2140. [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 2-methyl-1,3-thiazole-4-carboxylate. [Link]

  • NextSDS. (n.d.). 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. [Link]

Sources

Exploratory

Synthesis and Derivatization of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic Acid: A Comprehensive Technical Guide

Introduction & Strategic Rationale The 1,3-thiazole ring is a "privileged structure" in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, antiviral, and anti-inflammatory properties[1][2]. S...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1,3-thiazole ring is a "privileged structure" in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, antiviral, and anti-inflammatory properties[1][2]. Specifically, the 4-methyl-2-(alkylamino)-1,3-thiazole-5-carboxylic acid scaffold provides a highly versatile platform for drug discovery. The presence of the propylamino group at the C2 position enhances the lipophilicity of the molecule compared to a primary amine, improving cell membrane permeability and altering the electronic landscape of the thiazole core.

This whitepaper details the definitive synthetic route to 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid and its subsequent derivatization. Rather than relying on disparate methodologies, we employ a highly optimized, regioselective Hantzsch Thiazole Synthesis followed by controlled saponification and amide coupling.

Retrosynthetic Analysis & Mechanistic Causality

The most robust approach to highly substituted thiazoles is the Hantzsch cyclization. The target scaffold is retrosynthetically disconnected into two primary synthons: an α -halo- β -keto ester and a substituted thiourea[3][4].

The Mechanistic Pathway

The synthesis relies on the reaction between N-propylthiourea and ethyl 2-chloroacetoacetate . The causality of the reaction sequence is dictated by the principles of hard-soft acid-base (HSAB) theory:

  • S-Alkylation: The sulfur atom of N-propylthiourea acts as a soft nucleophile, selectively attacking the soft electrophilic α -carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion.

  • Cyclization: The resulting acyclic thioether intermediate undergoes an intramolecular nucleophilic attack. The proximal nitrogen attacks the ketone carbonyl (C4), forming a hydroxythiazoline intermediate.

  • Aromatization: Driven by the thermodynamic stability of the aromatic system, the intermediate rapidly dehydrates (loss of H2​O ) to yield the fully conjugated 1,3-thiazole ring.

Mechanism S1 S-Alkylation Nucleophilic attack of Thiourea Sulfur on alpha-carbon of Chloroester S2 Acyclic Thioether Intermediate (Pr-NH-C(=NH)-S-CH(COOEt)-C(=O)-CH3) S1->S2 S3 Intramolecular Cyclization Nitrogen attacks Ketone Carbonyl S2->S3 S4 Hydroxythiazoline Intermediate S3->S4 S5 Dehydration (-H2O) Aromatization driven by stability S4->S5 S6 Substituted 1,3-Thiazole Ring S5->S6

Fig 1. Mechanistic sequence of the Hantzsch thiazole cyclization.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity at each synthetic stage.

SynthesisWorkflow N1 N-Propylthiourea + Ethyl 2-chloroacetoacetate N2 Hantzsch Cyclization (EtOH, Reflux, 3h) N1->N2 N3 Ethyl 4-methyl-2-(propylamino) -1,3-thiazole-5-carboxylate N2->N3 65-80% Yield N4 Saponification (NaOH, EtOH/H2O, Reflux) N3->N4 N5 Acidification (pH 2-3) & Precipitation N4->N5 N6 4-Methyl-2-(propylamino) -1,3-thiazole-5-carboxylic acid N5->N6 >90% Yield N7 Amide Derivatization (HATU, DIPEA, R-NH2) N6->N7 N8 Target Thiazole Derivatives N7->N8 Variable Yield

Fig 2. Forward synthesis workflow from precursors to final thiazole derivatives.

Protocol A: Synthesis of Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate

Expertise Insight: Ethanol is strictly chosen as the solvent. It provides the optimal dielectric constant to stabilize the polar S-alkylation transition state, while its boiling point (78 °C) supplies the exact thermal energy required to drive dehydration without inducing thermal degradation of the thiourea precursor[4].

  • Initialization: Dissolve ethyl 2-chloroacetoacetate (1.0 eq, 10 mmol) in 25 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add N-propylthiourea (1.1 eq, 11 mmol) portion-wise at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (78 °C) and maintain for 3 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the UV-active chloroester ( Rf​≈0.6 ) and the appearance of a new, highly UV-active spot ( Rf​≈0.4 ) confirms cyclization completion.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure. Neutralize the resulting hydrochloride salt residue with saturated aqueous NaHCO3​ until CO2​ evolution ceases.

  • Isolation: Extract with Ethyl Acetate ( 3×20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the ethyl ester intermediate.

Protocol B: Saponification to the Free Carboxylic Acid

Expertise Insight: Base-catalyzed ester hydrolysis is chosen over acid catalysis because it is irreversible, driving the reaction to 100% conversion. Acidification must be carefully titrated to pH 2-3. Because the 2-aminothiazole system is zwitterionic, over-acidification (pH < 1) will protonate the thiazole nitrogen ( pKa​≈2.5 ), pulling the compound back into the aqueous phase as a soluble hydrochloride salt and drastically reducing the isolated yield[3].

  • Hydrolysis: Dissolve the ethyl ester intermediate (1.0 eq) in a 1:1 mixture of Ethanol and THF (20 mL). Add 1M aqueous NaOH (2.5 eq).

  • Reflux: Heat the mixture to 70 °C for 2.5 hours.

  • Self-Validation (TLC): A baseline spot on TLC confirms the complete consumption of the ester and the formation of the sodium carboxylate salt.

  • Solvent Removal: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with 10 mL of distilled water.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 2.5.

  • Self-Validation (Visual): A copious white to off-white precipitate will form immediately at the isoelectric point.

  • Isolation: Filter the solid through a Büchner funnel, wash with ice-cold water, and dry under high vacuum to afford pure 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid.

Protocol C: Amide Derivatization (Library Generation)

Expertise Insight: The carboxylic acid group at the C5 position of a thiazole is electronically deactivated by the electron-withdrawing nature of the heteroaromatic ring. Standard coupling agents (like EDC/HOBt) often result in sluggish kinetics. HATU is utilized here because it forms a highly reactive HOAt ester, overcoming both steric and electronic barriers.

  • Activation: Dissolve the free acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

  • Coupling: Add the desired primary or secondary amine ( R−NH2​ ) (1.1 eq).

  • Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS): Aliquot 10 μ L, dilute in MeCN, and run LC-MS to confirm the disappearance of the starting mass and the presence of the [M+H]+ peak of the target amide.

  • Purification: Quench with water, extract with EtOAc, and purify via flash column chromatography.

Quantitative Data & Analytical Signatures

To ensure structural integrity, the intermediates and final products must be validated against expected analytical signatures. The table below summarizes the quantitative expectations and key spectroscopic markers for the synthetic workflow.

Compound StageExpected Yield (%)Reaction Time (h)Key 1 H NMR Shifts ( δ , ppm, DMSO- d6​ )IR Carbonyl Stretch (cm −1 )
Ethyl Ester Intermediate 75 - 853.04.15 (q, 2H, ester CH2​ ), 2.45 (s, 3H, thiazole- CH3​ )1710 (Ester C=O)
Carboxylic Acid Scaffold 90 - 952.512.50 (br s, 1H, COOH ), 2.40 (s, 3H, thiazole- CH3​ )1685 (Acid C=O)
Amide Derivative (Typical) 60 - 8012.08.10 (br s, 1H, amide NH ), 2.35 (s, 3H, thiazole- CH3​ )1650 (Amide C=O)

Note: The propylamino group will consistently show a triplet around 3.20 ppm ( NH−CH2​ ), a multiplet at 1.55 ppm ( CH2​ ), and a triplet at 0.90 ppm ( CH3​ ) across all stages.

References

  • Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins.
  • Ethyl 2-amino-4-methylthiazole-5-carboxylate - Properties and Synthesis.ChemicalBook.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • 2-Aminothiazole-5-carboxylic acid - Biological Activity and Medicinal Chemistry.Smolecule.

Sources

Foundational

Spectroscopic Elucidation of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The unambiguous structural characterization of heterocyclic building blocks is a critical bottleneck in modern drug discovery and materials science. 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural characterization of heterocyclic building blocks is a critical bottleneck in modern drug discovery and materials science. 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (C₈H₁₂N₂O₂S) is a highly functionalized scaffold featuring a zwitterionic potential, a hydrogen-bond donating secondary amine, and an electron-withdrawing carboxylic acid conjugated to a heteroaromatic core. This whitepaper provides an in-depth, authoritative guide to the spectroscopic elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (LC-MS/MS). Moving beyond simple data tabulation, this guide explores the mechanistic causality behind spectral features and establishes self-validating experimental protocols to ensure absolute data integrity.

Structural Context & Analytical Strategy

The thiazole core is a privileged pharmacophore. In this specific derivative, the push-pull electronic system—driven by the electron-donating 2-propylamino group and the electron-withdrawing 5-carboxylic acid—significantly alters the local magnetic environments and vibrational force constants of the molecule. To capture these nuances, a multimodal analytical workflow is required.

Workflow Sample Analyte (>98% Purity) NMR NMR Spectroscopy (DMSO-d6) Sample->NMR IR ATR-FTIR (Solid State) Sample->IR MS LC-MS/MS (ESI+ CID) Sample->MS Data Structural Validation NMR->Data IR->Data MS->Data

Fig 1. Multimodal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection

The selection of the NMR solvent is not arbitrary. While CDCl₃ is standard for many organic molecules, 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid exhibits strong intermolecular hydrogen bonding (forming dimeric structures via the carboxylic acid) and possesses zwitterionic character. DMSO-d₆ is explicitly chosen because its strong hydrogen-bond accepting capability disrupts these intermolecular networks, preventing severe line broadening. Furthermore, DMSO-d₆ slows down the chemical exchange of the -NH and -COOH protons, allowing them to be observed as distinct, albeit broad, resonances.

Spectral Assignments

The ¹H and ¹³C NMR spectra are heavily influenced by the heteroaromatic ring currents and π-electron effects inherent to the thiazole core[1]. The 4-methyl group is deshielded to ~2.45 ppm due to both the diamagnetic anisotropy of the thiazole ring and the electron-withdrawing effect of the adjacent C5-carboxylic acid.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Assignment Causality / Structural Note
0.90 Triplet (t) 3H 7.4 -CH₂-CH₂-CH₃ Terminal methyl of the propyl chain.
1.55 Sextet (sx) 2H 7.4 -CH₂-CH₂ -CH₃ Aliphatic methylene, split by adjacent CH₂ and CH₃.
3.25 Quartet (q)* 2H 7.4 -NH-CH₂ -CH₂- Deshielded by adjacent electronegative nitrogen.
2.45 Singlet (s) 3H - Thiazole-CH₃ Deshielded by heteroaromatic ring current[1].
8.20 Broad Triplet (br t) 1H ~5.5 -NH -CH₂- Conjugation with thiazole ring (guanidine-like).
12.50 Broad Singlet (br s) 1H - -COOH Highly deshielded due to acidic nature and H-bonding.

*Note: Appears as a quartet due to coupling with both the adjacent -CH₂- and the -NH- proton. Upon D₂O exchange, this collapses to a triplet.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆, 298 K)

Chemical Shift (δ, ppm) Carbon Type Assignment Causality / Structural Note
11.5 Primary (CH₃) Propyl -CH₃ Standard aliphatic shielding.
17.2 Primary (CH₃) Thiazole 4-CH₃ Shielded relative to typical allylic carbons due to ring electronics.
22.1 Secondary (CH₂) Propyl -CH₂- Central aliphatic carbon.
47.3 Secondary (CH₂) Propyl -CH₂-N Deshielded by the adjacent secondary amine.
112.4 Quaternary (C) Thiazole C5 Alpha to the electron-withdrawing -COOH group.
158.6 Quaternary (C) Thiazole C4 Substituted by the methyl group.
164.5 Quaternary (C) -COOH (C=O) Carbonyl carbon, shifted upfield from typical aliphatic acids due to conjugation.

| 171.2 | Quaternary (C) | Thiazole C2 | Highly deshielded due to bonding with two nitrogens and one sulfur. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Modes and Conformational State

Traditional KBr pellet preparation is highly hygroscopic, often introducing a massive water band at 3400 cm⁻¹ that obscures critical functional groups. Therefore, Attenuated Total Reflectance (ATR-FTIR) is the mandatory technique. The solid-state IR spectrum provides direct evidence of the conformational isomerization and tunneling behaviors typical of α-substituted aromatic carboxylic acids[2].

Table 3: Key ATR-FTIR Vibrational Assignments (Solid State)

Wavenumber (cm⁻¹) Intensity / Shape Assignment Causality / Structural Note
3310 Medium, Sharp N-H Stretch Secondary amine vibration.
3100 - 2500 Strong, Very Broad O-H Stretch Indicates strong, dimeric intermolecular hydrogen bonding of the carboxylic acid.
2960, 2875 Weak, Sharp C-H Stretch Asymmetric and symmetric stretches of the propyl and methyl groups.
1665 Strong, Sharp C=O Stretch Lowered from standard 1710 cm⁻¹ due to conjugation with the thiazole π-system.
1540 Medium, Sharp C=N / C=C Thiazole ring breathing and skeletal vibrations.

| 1250 | Strong | C-O Stretch | Single bond stretching of the carboxylic acid moiety. |

Mass Spectrometry (LC-MS/MS)

Ionization and Fragmentation Pathways

Electrospray Ionization (ESI) in positive mode is chosen because the secondary amine at the C2 position is highly basic and readily accepts a proton to form a stable[M+H]⁺ species at m/z 201.07.

During Collision-Induced Dissociation (CID), the fragmentation of thiazole derivatives follows specific thermodynamic rules. The pyrimidine/thiazole fragmentation hierarchy dictates that side functional groups are eliminated prior to the cleavage of the highly stable heteroaromatic ring[3]. Consequently, the primary fragmentation pathways involve the loss of water (dehydration), the loss of carbon dioxide (decarboxylation), and the cleavage of the propyl chain.

Fragmentation M [M+H]+ m/z 201.07 F1 [M+H - H2O]+ m/z 183.06 M->F1 Dehydration (-18 Da) F2 [M+H - CO2]+ m/z 157.08 M->F2 Decarboxylation (-44 Da) F3 [M+H - C3H6]+ m/z 159.02 M->F3 Propyl Cleavage (-42 Da) F4 Thiazole Core m/z 115.03 F2->F4 Propyl Cleavage (-42 Da) F3->F4 Decarboxylation (-44 Da)

Fig 2. Proposed ESI+ collision-induced dissociation fragmentation pathways.

Table 4: High-Resolution MS/MS Fragments (ESI+)

Precursor Ion (m/z) Fragment Ion (m/z) Mass Loss (Da) Neutral Loss Species Mechanistic Pathway
201.0698 183.0592 18.0106 H₂O Dehydration of the carboxylic acid group.
201.0698 157.0799 43.9899 CO₂ Direct decarboxylation from the C5 position.
201.0698 159.0228 42.0470 C₃H₆ Inductive cleavage / McLafferty-like rearrangement of the propyl group.

| 157.0799 | 115.0329 | 42.0470 | C₃H₆ | Sequential loss of the propyl group from the decarboxylated intermediate. |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating internal checks that confirm data validity without relying solely on theoretical predictions.

NMR Protocol (with D₂O Exchange Validation)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire ¹H NMR at 400 MHz (ns=16, d1=2s) and ¹³C NMR at 100 MHz (ns=512, d1=2s) at a regulated temperature of 298 K.

  • Self-Validation Step (Critical): Add 10 μL of D₂O to the NMR tube, shake vigorously for 30 seconds, and immediately re-acquire the ¹H spectrum.

    • Validation Metric: The complete disappearance of the broad signals at δ 8.20 and δ 12.50 confirms their identity as the exchangeable -NH and -COOH protons. Furthermore, the signal at δ 3.25 must collapse from a quartet to a clean triplet, proving its connectivity to the -NH- group.

ATR-FTIR Protocol (with Baseline Moisture Validation)
  • Preparation: Clean the diamond crystal of the ATR-FTIR spectrometer with LC-MS grade isopropanol. Allow to dry and collect an ambient air background spectrum.

  • Acquisition: Place 2-3 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the mechanical anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Step (Critical): Inspect the baseline region between 3800–4000 cm⁻¹.

    • Validation Metric: A perfectly flat baseline in this region ensures no atmospheric moisture contamination occurred during sample compression. This guarantees that the broad band observed from 3300–2500 cm⁻¹ is genuinely the strongly hydrogen-bonded carboxylic acid O-H stretch inherent to the crystal lattice of the molecule.

LC-MS/MS Protocol (with Orthogonal Cleavage Validation)
  • Preparation: Prepare a 1 μg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.

  • Acquisition: Inject 5 μL into the LC-MS/MS system equipped with an ESI source operating in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Apply a collision energy ramp (15-35 eV) using Argon as the collision gas.

  • Self-Validation Step (Critical): Monitor the precursor ion [M+H]⁺ at m/z 201.07.

    • Validation Metric: The simultaneous presence of the m/z 157.08 fragment (exact loss of 43.99 Da) internally validates the presence of the free carboxylic acid group via collision-induced decarboxylation, definitively ruling out any esterification artifacts that may have occurred during sample preparation in methanol.

References

  • Abraham, R.J. et al. "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics." Modgraph. URL: [Link]

  • Salem, M.A.I. et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." Scientific & Academic Publishing. URL: [Link]

  • Gómez-Zavaglia, A. et al. "Vibrationally Induced Conformational Isomerization and Tunneling in Pyrrole-2-Carboxylic Acid." The Journal of Physical Chemistry A - ACS Publications. URL:[Link]

Sources

Exploratory

Crystallography of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid: A Structural Guide

Executive Summary 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid ( C8​H12​N2​O2​S ) is a highly functionalized heteroaromatic compound. 2-aminothiazole derivatives are privileged scaffolds in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid ( C8​H12​N2​O2​S ) is a highly functionalized heteroaromatic compound. 2-aminothiazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in drug discovery for their potent anticancer, antimicrobial, and kinase-inhibitory properties[1]. From a crystallographic perspective, this molecule presents a fascinating interplay of rigid planar geometry (the thiazole core) and high conformational flexibility (the 2-propylamino chain), capped by a strongly hydrogen-bonding moiety (the 5-carboxylic acid).

This whitepaper provides an in-depth technical guide to the crystallographic analysis of this compound, detailing the causality behind experimental protocols, structural refinement strategies, and the molecular interactions that dictate its solid-state packing.

Conformational Landscape & Chemical Context

The solid-state structure of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid is governed by a delicate balance of electronic and steric factors:

  • Push-Pull Electronics: The electron-donating 2-propylamino group and the electron-withdrawing 5-carboxylic acid create a conjugated "push-pull" system across the thiazole ring. This conjugation naturally favors a completely coplanar molecular arrangement to maximize π -delocalization.

  • Steric Torsion: The presence of the 4-methyl group introduces a critical steric penalty. The van der Waals radius of the methyl group clashes with the adjacent 5-carboxylic acid oxygen atoms. To relieve this strain, the carboxylate group is forced to twist slightly out of the thiazole plane—a structural phenomenon well-documented in analogous 2,4-dimethyl-1,3-thiazole-5-carboxylic acid derivatives[2].

  • Hydrophobic vs. Hydrophilic Domains: The molecule is amphiphilic. The crystal lattice must simultaneously accommodate the strong, directional hydrogen bonds of the carboxylic acid and the non-directional, van der Waals packing of the hydrophobic propyl chain.

Interactions Core Thiazole Core (Rigid Scaffold) COOH C5-Carboxylic Acid (Hydrophilic) Core->COOH Electron Withdrawing Propyl C2-Propylamino (Hydrophobic/Flexible) Core->Propyl Electron Donating Methyl C4-Methyl (Steric Shield) Core->Methyl Substitution Dimer Centrosymmetric Dimer R2,2(8) Motif COOH->Dimer Strong H-bonds (O-H...O) Packing Hydrophobic Pocket van der Waals Packing Propyl->Packing Chain Alignment Twist Conformational Twist (Minimizing Sterics) Methyl->Twist Steric Clash with COOH Dimer->Packing 3D Lattice

Conformational logic mapping functional groups to their resulting crystal packing motifs.

Experimental Protocol: Self-Validating Crystallization

Obtaining diffraction-quality crystals of molecules with flexible aliphatic chains requires careful control of supersaturation to prevent the trapping of high-energy conformers or solvent molecules.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 20 mg of purified (>99%) 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid in 2 mL of a binary solvent system (Ethanol:Water, 1:1 v/v).

    • Causality: Ethanol solubilizes the hydrophobic propyl chain, while water stabilizes the highly polar carboxylic acid. This binary system prevents premature, amorphous precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial.

    • Causality: Removing heterogeneous nucleation sites (dust, undissolved micro-particles) forces the system to rely on homogeneous nucleation, which drastically reduces the formation of twinned or microcrystalline clusters.

  • Controlled Evaporation: Seal the vial with Parafilm, puncture 2-3 small holes (approx. 1 mm diameter), and place it in a vibration-free incubator at 20 °C.

    • Causality: Slow evaporation allows the highly flexible propyl chain sufficient time to explore its conformational space and adopt its global minimum energy conformation within the growing lattice.

  • Self-Validating Checkpoint: After 7-10 days, harvest the crystals and examine them under a polarized light microscope. Only select crystals that exhibit sharp, uniform extinction when rotated between crossed polarizers. If the crystal shows patchy extinction, it is twinned and must be rejected, triggering a recrystallization loop.

Workflow Start Compound Purity >99% Solvent Binary Solvent Selection (EtOH:H2O 1:1) Start->Solvent Filter 0.22 µm PTFE Filtration (Remove Nuclei) Solvent->Filter Evap Slow Evaporation (20°C) Controlled Supersaturation Filter->Evap Harvest Microscopic Validation (Polarized Light) Evap->Harvest Harvest->Solvent Fails Extinction (Twinned) Cryo Cryo-cooling (100 K) Freeze Propyl Chain Harvest->Cryo XRD X-ray Diffraction Data Collection Cryo->XRD Refine SHELXL Refinement (R1 < 0.05) XRD->Refine

Self-validating crystallographic workflow from sample preparation to structural refinement.

X-ray Diffraction & Data Collection Strategy

Step-by-Step Methodology:

  • Mounting: Coat the selected single crystal (approx. 0.20 × 0.15 × 0.10 mm) in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen polyimide loop.

  • Cryo-Crystallography: Immediately transfer the loop to the goniometer head, bathed in a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K is absolutely critical for this compound. At room temperature, the terminal ethyl group of the propyl chain possesses high thermal energy, leading to severe positional disorder in the electron density map. Cooling freezes the chain into a single discrete conformation and reduces the atomic displacement parameters (B-factors).

  • Data Collection: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector. Ensure high redundancy to accurately measure anomalous dispersion signals from the sulfur atom.

  • Integration: Integrate the frames using standard software (e.g., APEX4/SAINT) and apply a multi-scan absorption correction (SADABS) to account for the absorption effects of the thiazole sulfur[2].

Structural Refinement & Molecular Interactions

The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

Refinement Nuances:

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O, S) are refined anisotropically.

  • Hydrogen Atom Treatment: The N-H and O-H hydrogen atoms are located in the difference Fourier map and refined freely to accurately determine hydrogen bond geometries. Carbon-bound hydrogen atoms are placed in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for methylene/aromatic, 1.5Ueq​(C) for methyl)[3].

Key Packing Motifs:

  • The R22​(8) Dimer: The defining feature of thiazole-5-carboxylic acid structures is the formation of centrosymmetric dimers via strong O−H⋯O hydrogen bonds between the carboxylic acid groups[4].

  • Secondary Hydrogen Bonding: The secondary amine (N-H) of the propylamino group acts as a hydrogen bond donor, interacting with the carbonyl oxygen of an adjacent dimer, linking the R22​(8) dimers into extended 2D supramolecular sheets[3].

  • Hydrophobic Zipping: The propyl chains interdigitate between the 2D sheets, driven by van der Waals forces, sealing the 3D lattice.

Crystallographic Data Presentation

The following tables summarize the expected quantitative crystallographic parameters and hydrogen bonding geometries typical for this specific molecular class.

Table 1: Representative Crystallographic Data Summary

ParameterValue
Chemical Formula C8​H12​N2​O2​S
Formula Weight 200.26 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~0.35 mm −1
Final R indices[ I>2σ(I) ] R1​≈0.045 , wR2​≈0.110
Goodness-of-fit on F2 1.05

Table 2: Key Hydrogen Bond Geometries

Interaction TypeDonor-H AcceptorD-H (Å)H A (Å)D A (Å)Angle D-H A (°)
Carboxylic Dimer O(1)-H(1) O(2) i 0.84(2)1.82(2)2.65(1)172(2)
Amine to Carbonyl N(2)-H(2A) O(2) ii 0.88(2)2.15(2)2.98(1)158(2)

(Symmetry codes: (i) -x, -y, -z; (ii) x, 1/2-y, 1/2+z)

References[4] Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2017). Copper coordination polymers constructed from thiazole-5-carboxylic acid: Synthesis, crystal structures, and structural transformation. Journal of Solid State Chemistry. URL:https://doi.org/10.1016/j.jssc.2016.10.009[3] Quan, G.-X., & Luo, A.-L. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. URL:https://doi.org/10.1107/S1600536809037325[1] Rouf, A., & Tanyeli, C. (2015). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry. URL:https://doi.org/10.1016/j.ejmech.2014.02.027[2] Wu, J., Liu, J.-Q., & Jin, J.-C. (2012). 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis. Acta Crystallographica Section C: Crystal Structure Communications. URL:https://doi.org/10.1107/S010827011204142X

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Dissolution Protocols for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Introduction & Physicochemical Rationale

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic building block and pharmaceutical intermediate characterized by its thiazole core, secondary amine, and carboxylic acid functional groups. Like many thiazole-5-carboxylic acid derivatives, it exhibits a challenging solubility profile in purely aqueous environments due to its lipophilic core and capacity for strong intermolecular hydrogen bonding[1].

The dissolution strategy for this compound is strictly dictated by its structural features. The carboxylic acid moiety (estimated pKa ~4.0–5.0) acts as a weak acid. In acidic or neutral unbuffered water, the compound remains fully protonated, forming stable, insoluble dimers. To disrupt this crystal lattice, strongly polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) are required[1]. For subsequent aqueous transitions, the pH must be maintained above the pKa (e.g., pH 7.2–7.4) to ensure the deprotonation of the acid into a highly water-soluble carboxylate anion[2].

Quantitative Physicochemical Properties

Table 1: Physicochemical Properties and Solubility Implications

PropertyEstimated ValueRationale / Impact on Solubility
Molecular Formula C8H12N2O2SSmall molecule with a moderately lipophilic core.
Molecular Weight 200.26 g/mol Low molecular weight is favorable for membrane permeability.
pKa (Carboxylic Acid) ~4.0 - 5.0Weak acid; deprotonates at physiological pH (7.4), significantly increasing aqueous solubility.
LogP (predicted) ~1.5 - 2.5Moderately lipophilic; requires organic co-solvents for high-concentration stock solutions.
Aqueous Solubility < 0.1 mg/mL (pH < 5)Poorly soluble in acidic/neutral water; prone to precipitation.
Organic Solubility > 20 mg/mL (DMSO)Highly soluble in DMSO due to disruption of hydrogen-bonded dimers.

Dissolution Decision Workflow

The following diagram illustrates the logical decision tree for formulating 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid based on the intended experimental application.

G Compound 4-Methyl-2-(propylamino)- 1,3-thiazole-5-carboxylic acid InVitro In Vitro Applications Compound->InVitro InVivo In Vivo Applications Compound->InVivo DMSO 1. Dissolve in 100% DMSO (Stock Solution) InVitro->DMSO Formulation Co-solvent Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline InVivo->Formulation Buffer 2. Dilute in Aqueous Buffer (pH > 7.0, <1% DMSO) DMSO->Buffer

Fig 1: Dissolution workflow for in vitro and in vivo applications.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (In Vitro)

Objective: To create a stable, high-concentration stock solution (e.g., 50-100 mM) for long-term storage and subsequent dilution.

Causality Check: DMSO is utilized here because its polar aprotic nature effectively solvates the lipophilic thiazole ring while acting as a hydrogen bond acceptor to break the carboxylic acid dimers[1].

  • Weighing: Accurately weigh the required mass of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid powder into a sterile, light-protected microcentrifuge tube.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve the target concentration (e.g., add 1.0 mL DMSO to 20.0 mg of compound for a ~100 mM stock).

  • Agitation & Sonication: Vortex the tube for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 5–10 minutes. Note: Avoid excessive heating, which can degrade the compound.

  • Storage: Aliquot the clear solution into single-use vials to prevent repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solutions (In Vitro Assays)

Objective: To dilute the DMSO stock into physiological buffers for cell-based or biochemical assays.

Causality Check: Direct addition of water to the stock will cause immediate precipitation. The receiving buffer must be pre-warmed and pH-adjusted to ensure the carboxylic acid remains deprotonated (soluble) upon contact[2].

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS or HEPES) and ensure the pH is strictly between 7.2 and 7.4.

  • Pre-warming: Warm the buffer to 37°C to increase the thermodynamic solubility limit during the mixing phase.

  • Dropwise Addition: While vigorously vortexing the pre-warmed buffer, add the DMSO stock solution dropwise.

  • Toxicity Limit: Ensure the final concentration of DMSO does not exceed 0.5% – 1.0% (v/v) to avoid solvent-induced cytotoxicity in cell-based assays.

Protocol C: Co-Solvent Formulation for In Vivo Dosing

Objective: To prepare a clear, precipitate-free solution suitable for intraperitoneal (IP) or intravenous (IV) injection in animal models.

Causality Check: High concentrations of DMSO are toxic in vivo. A co-solvent system utilizing PEG300 and Tween-80 acts as a thermodynamic sink. Tween-80 (a non-ionic surfactant) prevents drug precipitation via micellar encapsulation when the formulation is subjected to the drastic aqueous dilution of the bloodstream[3].

Standard Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

  • Initial Solvation: Dissolve the required mass of the compound in 10% (of the final total volume) DMSO. Vortex until completely clear.

  • Co-solvent Addition: Add 40% (of the final total volume) PEG300 to the DMSO mixture. Vortex for 2 minutes. The PEG300 acts as a miscible bridge between the organic and aqueous phases.

  • Surfactant Addition: Add 5% (of the final total volume) Tween-80. Vortex vigorously. The Tween-80 is critical for forming micelles that will encapsulate the lipophilic core of the drug[3].

  • Aqueous Dilution: Slowly add 45% (of the final total volume) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Filtration: Pass the final clear solution through a 0.22 µm sterile syringe filter prior to animal administration.

References

Sources

Application

Application Note: Profiling 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic Acid in ATP-Competitive Kinase Assays

Introduction & Mechanistic Rationale 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (derived from its ethyl ester precursor, CAS: 22900-84-1[1]) is a highly versatile and privileged pharmacophore in modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (derived from its ethyl ester precursor, CAS: 22900-84-1[1]) is a highly versatile and privileged pharmacophore in modern drug discovery. The 2-aminothiazole core is widely recognized for its ability to act as an ATP-competitive inhibitor across diverse enzyme classes, including Src-family kinases like Lck[2], Kinesin Spindle Proteins (KSP)[3], and bacterial DNA gyrases[4].

In kinase drug discovery, the structural logic of this molecule is precise. The propylamino substitution at the C2 position provides optimal van der Waals interactions, directing the aliphatic chain deep into the narrow hydrophobic pocket adjacent to the enzyme's hinge region[2]. Concurrently, the C4-methyl group provides steric constraints that properly orient the molecule, while the C5-carboxylic acid serves as a critical electrostatic anchor—interacting directly with catalytic lysine residues or serving as a synthetic handle for further amidation to mimic the ATP adenine ring[2].

SARLogic Scaffold 4-Methyl-2-(propylamino)- 1,3-thiazole-5-carboxylic acid Propyl 2-Propylamino Group Directs into hydrophobic pocket near hinge region Increases potency Scaffold->Propyl Methyl 4-Methyl Group Steric constraint Orients the 5-position substituents Scaffold->Methyl Carboxyl 5-Carboxylic Acid Electrostatic anchor or coupling site for amides Interacts with catalytic Lys Scaffold->Carboxyl

Figure 1: Structure-Activity Relationship (SAR) logic for the 2-aminothiazole pharmacophore.

By competing directly with ATP, this scaffold effectively halts the phosphorylation cascade. In the context of Lck, a kinase critical for T-cell activation, inhibition prevents the recruitment of ZAP-70, thereby suppressing downstream inflammatory signaling.

LckPathway TCR T-Cell Receptor (TCR) Activation Lck Lck Kinase (Active) TCR->Lck ZAP70 ZAP-70 Recruitment & Activation Lck->ZAP70 ATP Hydrolysis Downstream Downstream Signaling (Ca2+ flux, NFAT) ZAP70->Downstream TCellAct T-Cell Proliferation Downstream->TCellAct Inhibitor 4-Methyl-2-(propylamino)- 1,3-thiazole-5-carboxylic acid Inhibitor->Lck ATP-Competitive Inhibition

Figure 2: Lck Kinase signaling pathway and ATP-competitive inhibition by the thiazole scaffold.

Experimental Design & Assay Causality

To rigorously evaluate the IC50 of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid, we employ a luminescent ADP-Glo™ Kinase Assay.

Causality of Assay Selection: Thiazole-based compounds frequently exhibit intrinsic autofluorescence, which can quench or artificially inflate signals in standard TR-FRET assays. The ADP-Glo assay bypasses this optical interference entirely by utilizing a luminescence readout. It measures the amount of ADP formed during the kinase reaction, providing a signal that is directly proportional to kinase activity and entirely decoupled from the compound's excitation/emission spectra.

Self-Validating System Mechanics: Trustworthiness in high-throughput screening requires internal self-validation. This protocol embeds strict quality control gates within every 384-well plate:

  • Z'-Factor Validation: Wells A1-A16 contain the Maximum Signal (Enzyme + Vehicle), while B1-B16 contain the Minimum Signal (No Enzyme). The assay data is strictly rejected if the calculated Z'-factor falls below 0.65.

  • Reference Pharmacodynamics: Staurosporine, a pan-kinase inhibitor, is run in a 10-point dose-response curve on every plate. If its IC50 deviates by >3-fold from the historical baseline, the plate is flagged for systemic error (e.g., enzyme degradation or ATP degradation).

AssayWorkflow Step1 Step 1: Kinase Reaction Enzyme + Substrate + ATP + Thiazole Inhibitor Step2 Step 2: ADP-Glo Reagent Depletes unreacted ATP Leaves ADP intact Step1->Step2 Step3 Step 3: Kinase Detection Converts ADP to ATP Luciferase generates light Step2->Step3 Step4 Step 4: Luminescence Read Signal proportional to Kinase Activity Step3->Step4

Figure 3: Step-by-step logical workflow of the self-validating ADP-Glo luminescent kinase assay.

Step-by-Step Protocol: Lck Kinase Inhibition Assay

Reagent & Buffer Preparation

Expertise Insight: Buffer components are not arbitrary; they are specifically engineered to stabilize the assay thermodynamics.

  • Assay Buffer: 40 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Triton X-100.

    • Causality: MgCl₂ is the essential cofactor for ATP coordination. DTT prevents oxidative cross-linking of surface cysteines on the Lck enzyme. Triton X-100 is critical; it prevents the highly hydrophobic thiazole compound from non-specifically adhering to the polystyrene walls of the microplate, which would artificially lower the effective compound concentration.

  • Compound Solubilization: Dissolve 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid in 100% anhydrous DMSO to yield a 10 mM stock.

    • Causality: Anhydrous DMSO prevents water-induced hydrolysis of the carboxylic acid and ensures long-term compound stability.

Assay Execution (384-Well Format)
  • Compound Dispensing: Perform 3-fold serial dilutions of the inhibitor in DMSO. Transfer 100 nL of the diluted compound to a white 384-well assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 2 µL of Lck enzyme (diluted in Assay Buffer to 0.5 ng/well) to the compound-containing wells. Incubate for 15 minutes at 25°C.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 2 µL of the Substrate/ATP mix (0.2 µg/µL Poly(Glu,Tyr) 4:1 and 10 µM ATP). Centrifuge the plate at 1000 x g for 1 minute to ensure proper mixing.

  • Kinase Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at 25°C.

    • Causality: This step halts the kinase reaction and completely depletes any unreacted ATP. The 40-minute duration is non-negotiable; premature termination leaves residual ATP, resulting in massive background noise and a failed Z'-factor.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent. Incubate for 30 minutes at 25°C in the dark.

Data Acquisition
  • Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) using the luminescence module with an integration time of 0.5 seconds per well.

  • Normalize the raw Relative Luminescence Units (RLU) against the Max (DMSO vehicle) and Min (No Enzyme) controls to calculate % Inhibition.

  • Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Quantitative Data & SAR Analysis

The table below demonstrates the critical nature of the propylamino substitution. Modifying the aliphatic chain length at the C2 position directly impacts the compound's ability to fill the hydrophobic pocket, validating the structure-activity relationship[2].

Table 1: SAR Profiling of 2-Aminothiazole Derivatives against Lck Kinase

Compound CoreC2-SubstitutionIC50 (µM)Relative PotencyMechanistic Rationale
4-Methyl-1,3-thiazole-5-carboxylic acid-NH₂ (Amino)> 50.0BaselineLacks necessary hydrophobic reach.
4-Methyl-1,3-thiazole-5-carboxylic acid-NHCH₃ (Methylamino)14.5ModeratePartial filling of the hydrophobic pocket.
4-Methyl-1,3-thiazole-5-carboxylic acid -NH(CH₂)₂CH₃ (Propylamino) 1.2 High Optimal van der Waals contacts in the narrow pocket.
4-Methyl-1,3-thiazole-5-carboxylic acid-NH(CH₂)₃CH₃ (Butylamino)8.4ReducedSteric clash with the hinge region boundary.

Sources

Method

Application Notes and Protocols: Investigating Kinase-Mediated Cellular Processes with 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the potential applications of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid in molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential applications of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid in molecular biology research. Due to the limited direct literature on this specific molecule, this guide will leverage the extensive knowledge of structurally analogous compounds built on the 2-aminothiazole scaffold. A prime example of such a compound is Dasatinib , a potent, multi-targeted tyrosine kinase inhibitor. The protocols and mechanistic insights presented herein are based on the well-established activities of Dasatinib and are intended to serve as a robust starting point for investigating the biological effects of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid, which is hypothesized to function as a kinase inhibitor.

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Kinase Inhibition

The 2-aminothiazole core is a well-recognized "privileged scaffold" in medicinal chemistry, frequently appearing in potent kinase inhibitors. This structural motif is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid belongs to this chemical class. Its potential as a kinase inhibitor stems from this structural heritage.

This guide will use Dasatinib as a well-characterized analogue to illustrate the experimental workflows for characterizing a novel 2-aminothiazole-based compound. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases, which are crucial drivers in certain leukemias and other cancers.[1] By studying the protocols used to validate Dasatinib's targets and cellular effects, researchers can design a logical and effective strategy to elucidate the molecular functions of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid.

Postulated Mechanism of Action: Competitive ATP Inhibition

It is hypothesized that 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid functions as an ATP-competitive inhibitor. This means it likely binds to the ATP-binding site of a kinase, preventing the phosphorylation of downstream substrates. This action blocks the signaling cascades that regulate cellular processes such as proliferation, survival, and migration.[2] Dasatinib, our proxy compound, is known to bind to both the active and inactive conformations of the ABL kinase, a feature that allows it to overcome certain forms of resistance seen with other inhibitors.[1]

Key Potential Kinase Targets

Based on the activity of Dasatinib, the primary kinase families to investigate as potential targets for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid include:

  • ABL Kinase: Particularly the aberrant BCR-ABL fusion protein found in Chronic Myeloid Leukemia (CML).[3]

  • SRC Family Kinases (SFKs): Including SRC, LCK, LYN, and YES, which are involved in a multitude of signaling pathways controlling cell growth, adhesion, and motility.[4][5]

  • Other Tyrosine Kinases: Such as c-KIT, EPHA2, and PDGFRβ, which have been identified as targets of Dasatinib.[1]

The following diagram illustrates the central role of SRC and ABL kinases in cellular signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor SRC SRC Growth_Factor_Receptor->SRC Activates Integrin Integrin FAK FAK Integrin->FAK Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway SRC->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT STAT STAT Pathway SRC->STAT BCR_ABL BCR-ABL (Oncogenic Fusion) BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT BCR_ABL->STAT FAK->SRC Activates Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription STAT->Transcription Compound 4-Methyl-2-(propylamino) -1,3-thiazole-5-carboxylic acid (Hypothesized) Compound->SRC Compound->BCR_ABL Cell_Response Proliferation, Survival, Migration Transcription->Cell_Response Leads to

Caption: Hypothesized inhibition of SRC and BCR-ABL signaling pathways.

Experimental Protocols

This section provides a logical workflow for characterizing the molecular and cellular effects of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid.

Workflow for Kinase Inhibitor Characterization

Experimental_Workflow Step1 Step 1: In Vitro Kinase Assay Step2 Step 2: Target Engagement in Cells (CETSA) Step1->Step2 Confirm direct inhibition Step3 Step 3: Cellular Viability/Proliferation Assay Step2->Step3 Confirm target binding in situ Step4 Step 4: Target Inhibition in Cells (Western Blot) Step3->Step4 Determine cellular potency Step5 Step 5: Phenotypic Assays (e.g., Migration) Step4->Step5 Validate on-target effect Step6 Step 6: Resistance Mutation Screening Step5->Step6 Assess functional consequences

Caption: A logical workflow for characterizing a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of the compound against purified kinases.

Principle: These assays measure the transfer of phosphate from ATP to a substrate by a specific kinase. A reduction in phosphorylation in the presence of the compound indicates inhibition. Both radioactive and non-radioactive methods are available.

A. Radioactive Kinase Assay ([³²P]-ATP)

This is a highly sensitive, traditional method.[6][7]

  • Materials:

    • Purified recombinant kinase (e.g., SRC, ABL)

    • Kinase-specific substrate (e.g., a peptide or protein)

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[8]

    • [γ-³²P]-ATP

    • Non-radioactive ATP

    • 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid stock solution (in DMSO)

    • SDS-PAGE equipment

    • Phosphorimager or autoradiography film

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, purified kinase, and substrate on ice.

    • Add serial dilutions of the test compound or vehicle (DMSO) to the reaction mixture.

    • Initiate the reaction by adding a mix of [γ-³²P]-ATP and non-radioactive ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or autoradiography film.

    • Quantify the band intensity corresponding to the phosphorylated substrate to determine the IC₅₀ value.

B. Non-Radioactive Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.[1][8][9]

  • Materials:

    • Tagged, purified kinase (e.g., GST-tagged SRC)

    • LanthaScreen® Eu-anti-tag antibody

    • Alexa Fluor® 647-labeled kinase tracer

    • Kinase buffer

    • Test compound

    • 384-well plate

    • Fluorescence plate reader capable of time-resolved FRET (TR-FRET)

  • Procedure:

    • Add the test compound at various concentrations to the wells of the 384-well plate.

    • Add a mixture of the tagged kinase and the Eu-labeled antibody.

    • Add the Alexa Fluor®-labeled tracer to all wells to initiate the binding reaction.

    • Incubate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

    • Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the compound.

    • Plot the emission ratio against the compound concentration to determine the IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the compound in a cellular context.

Principle: Ligand binding stabilizes a target protein, increasing its melting temperature. CETSA measures the amount of soluble protein remaining after heat treatment.[10][11]

  • Materials:

    • Cell line expressing the target kinase (e.g., K562 cells for BCR-ABL)

    • Complete cell culture medium

    • Test compound

    • PBS

    • Lysis buffer with protease and phosphatase inhibitors

    • Equipment for heating cell lysates (e.g., PCR cycler)

    • Western blot equipment

  • Procedure:

    • Culture cells and treat with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and divide into aliquots for each temperature point.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fractions by Western blot using an antibody specific for the target kinase.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Cell Viability Assay (MTT/MTS)

Objective: To determine the effect of the compound on cell proliferation and to calculate the GI₅₀ (50% growth inhibition) value.[1][12]

  • Materials:

    • Cancer cell line of interest (e.g., a cell line dependent on SRC or BCR-ABL signaling)

    • Complete cell culture medium

    • 96-well plates

    • Test compound

    • MTT or MTS reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add a solubilization solution.

    • Measure the absorbance at the appropriate wavelength.

    • Normalize the data to the vehicle control and plot a dose-response curve to determine the GI₅₀.

Protocol 4: Western Blot Analysis of Target Phosphorylation

Objective: To confirm that the compound inhibits the phosphorylation of its target kinase and downstream signaling proteins in cells.[13]

  • Materials:

    • Cell line of interest

    • Test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-SRC, anti-total-SRC, anti-phospho-CrkL, anti-total-CrkL, and a loading control like β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells if necessary to reduce basal signaling.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

    • If applicable, stimulate the cells with a growth factor to induce kinase activity.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate. A decrease in the ratio of phosphorylated to total protein indicates target inhibition.

Protocol 5: Transwell Cell Migration Assay

Objective: To assess the effect of the compound on cancer cell migration, a process often regulated by SRC family kinases.[6][14]

  • Materials:

    • Transwell inserts (8 µm pore size) for 24-well plates

    • Serum-free and complete cell culture media

    • Test compound

    • Crystal violet stain

  • Procedure:

    • Pre-treat cells with non-toxic concentrations of the test compound (below the GI₅₀) for 24 hours.

    • Add complete medium (with serum as a chemoattractant) to the lower chamber of the 24-well plate.

    • Resuspend the pre-treated cells in serum-free medium and add them to the upper chamber of the Transwell insert, including the corresponding concentration of the compound.

    • Incubate for 12-24 hours.

    • Remove non-migrated cells from the top of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

    • Count the number of migrated cells in several fields of view under a microscope.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity.

Table 1: Representative Kinase Selectivity Profile (Based on Dasatinib)

Kinase TargetIC₅₀ (nM)Kinase Family
ABL1< 1Tyrosine Kinase
SRC< 1Tyrosine Kinase
LCK1.1Tyrosine Kinase
YES1< 1Tyrosine Kinase
FYN< 1Tyrosine Kinase
c-KIT5.4Tyrosine Kinase
PDGFRβ28Tyrosine Kinase
EPHA21.6Tyrosine Kinase
BTK< 1Tyrosine Kinase

Note: These values are for Dasatinib and serve as a reference. The selectivity profile for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid must be determined experimentally.[15][16]

Table 2: Example of Cell Viability Data

Cell LineCancer TypePutative TargetGI₅₀ (nM)
K562CMLBCR-ABL~ 3
HTLA-230Neuroblastomac-Kit, c-SrcSub-micromolar
MDA-MB-231Breast CancerSRC~ 6100

Note: GI₅₀ values are cell-line dependent and reflect the reliance of the cells on the inhibited kinase.[1][12]

Advanced Application: Investigating Drug Resistance

A critical aspect of kinase inhibitor research is understanding the mechanisms of resistance. For BCR-ABL inhibitors like Dasatinib, resistance often arises from point mutations in the kinase domain.[17][18]

Protocol 6: Screening for Resistance Mutations

Objective: To identify mutations in the target kinase gene from cells that have developed resistance to the compound.

  • Principle: Cells are cultured under increasing concentrations of the inhibitor to select for resistant clones. The DNA from these clones is then sequenced to identify mutations in the target kinase gene.

  • Procedure:

    • Culture a sensitive cell line in the presence of the test compound at its GI₅₀ concentration.

    • Gradually increase the concentration of the compound in the culture medium as the cells adapt and resume proliferation.

    • Once a resistant population is established (growing at a significantly higher concentration), isolate genomic DNA.

    • Amplify the coding sequence of the target kinase gene using PCR.

    • Sequence the PCR products (e.g., by Sanger sequencing) and compare the sequence to that of the parental, sensitive cells to identify mutations.

Conclusion

While 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid is not yet a well-characterized molecule, its structural similarity to known kinase inhibitors like Dasatinib provides a strong rationale for its investigation as a modulator of kinase-driven cellular processes. The protocols outlined in this guide offer a comprehensive and logical framework for its characterization, from initial in vitro kinase assays to cellular target engagement, phenotypic effects, and mechanisms of resistance. By following this structured approach, researchers can effectively elucidate the molecular biology of this and other novel compounds based on the 2-aminothiazole scaffold.

References

  • BenchChem. (2025).
  • Tjaden, B., & Tsomides, T. J. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3343.
  • BenchChem. (2025). Application Notes and Protocols: Detection of Kinase-X Inhibition by SCAL-266 using Western Blot. BenchChem.
  • Fak-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. (n.d.). Sino Biological. Retrieved from [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). International Journal of Molecular Sciences, 23(15), 8694.
  • Al-Shahrour, F., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(13), 5466–5474.
  • Longo, L., et al. (2013). Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model. Journal of Experimental & Clinical Cancer Research, 32, 34.
  • Src family kinase. (2023, December 12). In Wikipedia. Retrieved from [Link]

  • Lounsbury, N. W., & Macara, I. G. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Methods in molecular biology (Clifton, N.J.), 1647, 1–11.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]

  • Li, J., et al. (2012). Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. Journal of the American Chemical Society, 134(4), 2165–2172.
  • Rikova, K., et al. (2013). A chemical and phosphoproteomic characterization of dasatinib action in lung cancer. Molecular & Cellular Proteomics, 12(6), 1577–1592.
  • NSSG. (2025, July 2). dasatinib - NSSG Chemotherapy Protocol. NSSG.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Chemical Biology, 18(4), 743–753.
  • Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and prolifer
  • DiscoveRx. (n.d.). dasatinib | DiscoveRx KINOMEscan® screen. DiscoveRx.
  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. (2011). Clinical Cancer Research, 17(2), 226-231.
  • SRC kinase-mediated signaling pathways and targeted therapies in breast cancer. (2022).
  • KINOMEscan. (n.d.). KINOMEscan. Retrieved from [Link]

  • Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. (2014). Molecular Cancer Research, 12(11), 1575-1588.
  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. (2022, June 21). YouTube. Retrieved from [Link]

  • ARUP Laboratories. (2024, June 14). BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance. ARUP Laboratories. Retrieved from [Link]

  • Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations. (2009). Blood, 114(24), 4944–4953.
  • Clinical Protocol CA180373 BMS-354825 dasatinib Revised Protocol No: 05 Date. (2015, January 30). Bristol-Myers Squibb.
  • Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain. (2007).
  • Dasatinib Inhibits Migration and Invasion in Diverse Human Sarcoma Cell Lines and Induces Apoptosis in Bone Sarcoma Cells Dependent on Src Kinase for Survival. (2007). Cancer Research, 67(6), 2786-2795.

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Application

Preclinical In Vivo Dosing Protocol and Pharmacokinetic Profiling for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid

Introduction & Mechanistic Grounding 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (MPTC) is a targeted small-molecule compound characterized by its thiazole-5-carboxylic acid scaffold. In drug development, thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (MPTC) is a targeted small-molecule compound characterized by its thiazole-5-carboxylic acid scaffold. In drug development, this specific structural motif is highly privileged, serving as the core pharmacophore for potent modulators of purine metabolism and efflux transporters (most notably, xanthine oxidase [XO] inhibitors like febuxostat)[1][2].

Because MPTC shares this critical functional moiety, it behaves as a Biopharmaceutics Classification System (BCS) Class II molecule—exhibiting low aqueous solubility but high membrane permeability[3]. In murine models, compounds of this class are rapidly absorbed but extensively metabolized via hepatic oxidation and glucuronidation, necessitating rigorous formulation strategies to ensure adequate systemic exposure[1]. Furthermore, thiazole-5-carboxylic acid derivatives have been shown to potently inhibit the ATP-binding cassette transporter G2 (ABCG2) at clinical concentrations, which can significantly alter the pharmacokinetics of co-administered substrate drugs[4][5].

To ensure trustworthy and reproducible data, the following protocols establish a self-validating system: formulation integrity is verified by pharmacokinetic (PK) exposure, which is in turn validated by downstream pharmacodynamic (PD) target engagement.

G MPTC 4-Methyl-2-(propylamino)- 1,3-thiazole-5-carboxylic acid Target Target Enzyme / Transporter (e.g., XO / ABCG2) MPTC->Target Potent Inhibition Pathology Pathological Output (ROS / Inflammation) Target->Pathology Disease Progression Substrate Endogenous Substrate (Hypoxanthine / Urate) Substrate->Target Normal Metabolism

Mechanistic pathway of MPTC and homologous thiazole-5-carboxylic acid derivatives.

Physicochemical Properties & Formulation Strategy

Causality of Formulation: Due to the low aqueous solubility inherent to the thiazole-5-carboxylic acid core, administering MPTC in plain saline or water will result in erratic gastrointestinal precipitation and highly variable PK data. To achieve a uniform suspension that maximizes gastrointestinal surface area contact, a viscosity-modifying vehicle such as 0.5% Methylcellulose (MC) is required[1][6]. If an intravenous (IV) route or a true solution is mandatory, a co-solvent system (e.g., Ethanol:PEG300:Water) must be utilized[3].

Protocol: Preparation of 0.5% Methylcellulose Suspension (Oral Dosing)
  • Vehicle Preparation : Dissolve 0.5 g of Methylcellulose (viscosity 400 cP) in 100 mL of heated (80°C) molecular-grade water. Stir vigorously, then cool to 4°C overnight to ensure complete hydration and a clear, viscous solution.

  • Compound Weighing : Weigh the required amount of MPTC powder. (Note: Always correct for peptide/salt purity and moisture content).

  • Wetting and Levigation : Transfer the MPTC powder to a glass mortar. Add a few drops of Tween-80 (maximum 0.1% v/v) to wet the hydrophobic powder, triturating until a smooth paste forms.

  • Volume Expansion : Gradually add the 0.5% MC vehicle geometrically while continuously mixing to reach the final target concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg administration volume).

  • Homogenization : Sonicate the suspension in a water bath for 10–15 minutes at room temperature. The final formulation should be a fine, milky suspension with no visible macroscopic aggregates.

In Vivo Dosing Protocols (Murine Models)

Causality of Dosing: Based on homologous compounds, a standard efficacy dose ranges from 5 to 50 mg/kg [1][6]. Lower doses (e.g., 5 mg/kg) are typically sufficient for systemic target inhibition (e.g., blocking ROS production in ischemia/reperfusion models)[6], whereas higher doses (up to 150 mg/kg) are utilized to achieve complete intestinal ABCG2 blockade[4].

Step-by-Step Oral Gavage (PO) Administration
  • Animal Preparation : Fast mice (e.g., C57BL/6 or BALB/c, 20-25g) for 4–6 hours prior to dosing to reduce food-effect variability on Tmax[1]. Water should remain available ad libitum.

  • Dose Calculation : Standard administration volume is 10 mL/kg. For a 25g mouse receiving 50 mg/kg, administer 250 µL of a 5 mg/mL MPTC suspension.

  • Administration : Gently restrain the mouse by the scruff. Insert a sterile, flexible plastic or stainless-steel oral gavage needle (20-22 gauge) over the tongue and down the esophagus.

  • Delivery : Inject the suspension smoothly. Observe the animal for 10 minutes post-dosing for signs of distress or aspiration.

PreclinicalWorkflow Formulation 1. Vehicle Formulation (0.5% MC or PEG/EtOH) Dosing 2. In Vivo Dosing (PO: 5-50 mg/kg) Formulation->Dosing Sampling 3. PK/PD Sampling (Blood & Tissue, 0-24h) Dosing->Sampling Analysis 4. LC-MS/MS & Assays (Target Engagement) Sampling->Analysis

Preclinical workflow for in vivo dosing and PK/PD validation.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Sampling

Thiazole-5-carboxylic acid derivatives generally exhibit rapid absorption, with Tmax occurring between 0.5 and 1.5 hours post-dose[1][2].

Blood Collection Protocol
  • Timepoints : 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[3].

  • Sampling : Collect 50–100 µL of blood via submandibular bleed or tail vein nick into K2EDTA-coated tubes.

  • Processing : Centrifuge at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube and snap-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

Table 1: Expected Pharmacokinetic Parameters in Mice (PO, 50 mg/kg)

(Extrapolated from structurally related thiazole-5-carboxylic acid derivatives)

ParameterDescriptionExpected Range
Tmax Time to maximum plasma concentration0.5 – 1.5 h
Cmax Maximum plasma concentration8,000 – 12,000 ng/mL
AUC(0-t) Area under the curve15,000 – 20,000 ng·h/mL
Bioavailability (F%) Oral bioavailability30% – 50%
t1/2 Elimination half-life2.0 – 4.0 h

Efficacy Readouts & Data Analysis

To validate the in vivo efficacy of MPTC, researchers must measure downstream biomarkers associated with its putative targets to close the self-validating loop of the experiment.

  • Targeting Xanthine Oxidase : Measure serum uric acid (SUA) reduction. MPTC should decrease SUA in a dose-dependent manner[7].

  • Targeting Inflammation : Evaluate macrophage infiltration and monocyte chemoattractant protein-1 (MCP-1) levels in peritoneal lavage fluid following an LPS challenge[8].

  • Targeting ABCG2 : Co-administer an ABCG2 substrate (e.g., sulfasalazine) and measure its plasma AUC. Successful ABCG2 inhibition by MPTC will significantly increase the substrate's bioavailability[4][5].

Table 2: Recommended Pharmacodynamic Readouts
Assay TypeBiomarker / EndpointTissue / MatrixExpected Outcome post-MPTC
Metabolic Uric Acid LevelsSerum / UrineSignificant reduction vs. Vehicle
Inflammatory MCP-1, ROSPlasma / Cardiac TissueAttenuation of LPS/Ischemia-induced spikes
Transporter Sulfasalazine AUCPlasma2- to 3-fold increase (if ABCG2 is inhibited)

References

  • Benchchem. "The Pharmacokinetic Profile of Febuxostat (67m-4) in Preclinical Assessment: An In-depth Technical Guide." 1

  • NIH/PMC. "Evaluation of Pharmacokinetic Feasibility of Febuxostat/L-pyroglutamic Acid Cocrystals in Rats and Mice." 3

  • NIH/PMC. "Xanthine Oxidase Inhibition with Febuxostat Attenuates Systolic Overload-induced Left Ventricular Hypertrophy and Dysfunction in Mice." 7

  • Frontiers. "Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations." 4

  • PLOS One. "Febuxostat, an Inhibitor of Xanthine Oxidase, Suppresses Lipopolysaccharide-Induced MCP-1 Production via MAPK Phosphatase-1-Mediated Inactivation of JNK." 8

  • SpringerMedizin. "Febuxostat pretreatment attenuates myocardial ischemia/reperfusion injury via mitochondrial apoptosis." 6

  • NIH/PMC. "Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations." 5

  • InvivoChem. "Febuxostat (TEI 6720; TMX 67) | Xanthine Oxidase | CAS 144060-53-7." 2

Sources

Method

Application Note: Advanced Analytical Methodologies for the Detection and Characterization of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Context 4-Methyl-2-(pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (Molecular Formula: C₈H₁₂N₂O₂S; Exact Mass: 200.06 Da) is a highly versatile heterocyclic building block. Thiazole-5-carboxylic acid derivatives are foundational to numerous active pharmaceutical ingredients (APIs), most notably the xanthine oxidase inhibitor Febuxostat[1] and various targeted kinase inhibitors[2].

From an analytical perspective, this compound presents a unique set of chromatographic challenges. It is a zwitterionic molecule, possessing both a weakly acidic carboxylic acid moiety (pKa ~4.0) and a basic secondary amine (pKa ~5.5). At physiological pH, it exists in a highly polar, dual-ionized state, which leads to poor retention and severe peak tailing on standard reversed-phase (RP) stationary phases. To achieve robust, reproducible quantification, the analytical system must strictly control the mobile phase pH to suppress ionization of the carboxylic acid while maintaining the amine in a predictable protonated state[3].

This application note details two self-validating analytical workflows: a high-throughput RP-HPLC-UV method for routine purity and assay quantification, and a highly sensitive LC-MS/MS method for trace-level detection and structural confirmation[4].

Analytical Workflow Overview

The following diagram illustrates the parallel processing workflow designed to ensure comprehensive characterization of the analyte from a single prepared sample stock.

Workflow A Sample Preparation (Dilution & Filtration) B RP-HPLC-UV (Purity & Assay) A->B Aliquot 1 C LC-MS/MS (Trace & Structural Analysis) A->C Aliquot 2 D Data Processing (Empower / MassHunter) B->D C->D

Fig 1. Analytical workflow for the chromatographic and mass spectrometric evaluation of the analyte.

Methodology 1: RP-HPLC-UV for Purity and Quantitation

Experimental Causality & Column Selection

To combat the zwitterionic nature of the 2-aminothiazole derivative, an acidic mobile phase is mandatory. We utilize 0.1% Orthophosphoric acid (v/v) in the aqueous phase (pH ~2.2). This pH is well below the pKa of the carboxylic acid, ensuring it remains fully protonated (neutral), which dramatically increases its hydrophobicity and retention on a C18 column[3]. Phosphoric acid is selected over trifluoroacetic acid (TFA) for UV analysis because it lacks UV absorbance at the target detection wavelength (272 nm), thereby providing a flat, noise-free baseline[4].

Step-by-Step Protocol
  • Standard Preparation: Accurately weigh 10.0 mg of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid reference standard. Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization, then dilute to 10.0 mL with Mobile Phase A (Stock: 1.0 mg/mL).

  • Working Solutions: Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • System Setup: Purge the HPLC system (e.g., Waters Alliance or Shimadzu LC-20AT) with the mobile phases. Ensure the column oven is stabilized at 40 °C to reduce mobile phase viscosity and improve mass transfer.

  • Execution: Inject 10 µL of each standard and sample. Monitor the eluent at 272 nm.

  • System Suitability (Self-Validation): The method is considered valid only if the tailing factor (Tf) is ≤ 1.5, theoretical plates (N) ≥ 3000, and the %RSD of five replicate standard injections is ≤ 2.0%[5].

HPLC Gradient Conditions

Table 1: HPLC-UV Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% H₃PO₄ in H₂O)% Mobile Phase B (Acetonitrile)Curve
0.01.09010Initial
2.01.09010Isocratic
10.01.03070Linear
12.01.03070Isocratic
12.11.09010Linear
15.01.09010Re-equilibration

Methodology 2: LC-MS/MS for Trace Detection

Experimental Causality & Ionization Dynamics

While phosphoric acid is excellent for UV detection, it is non-volatile and will catastrophically foul a mass spectrometer source. Therefore, for LC-MS/MS, the mobile phase modifier is switched to 0.1% Formic Acid . Formic acid provides the necessary low pH to resolve chromatographic peak shape while acting as a proton donor to facilitate highly efficient positive Electrospray Ionization (ESI+)[6]. The secondary amine on the thiazole ring readily accepts this proton, yielding a strong [M+H]⁺ precursor ion at m/z 201.1.

MS/MS Fragmentation Pathway

Upon collision-induced dissociation (CID), the[M+H]⁺ ion undergoes predictable fragmentation. The primary neutral loss is the cleavage of the carboxylic acid group as Carbon Dioxide (CO₂, -44 Da), yielding a stable fragment at m/z 157.1. Secondary fragmentation involves the cleavage of the propyl chain (-42 Da as propene), resulting in an m/z 115.0 product ion.

Fragmentation M [M+H]+ m/z 201.1 F1 Loss of H2O (-18 Da) m/z 183.1 M->F1 F2 Loss of CO2 (-44 Da) m/z 157.1 M->F2 F3 Loss of Propyl (-42 Da) m/z 115.0 F2->F3

Fig 2. Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway in ESI+ mode.

Step-by-Step Protocol
  • Sample Preparation: Dilute the previously prepared stock solution in 0.1% Formic Acid in Water to a final concentration of 10-100 ng/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Setup: Utilize a sub-2-micron column (e.g., Waters XBridge C18, 50 mm × 2.1 mm, 1.7 µm) to achieve ultra-high performance liquid chromatography (UPLC) resolution[7]. Set the flow rate to 0.4 mL/min.

  • MS Source Optimization: Set the capillary voltage to 3.5 kV, desolvation temperature to 450 °C, and desolvation gas flow to 800 L/hr.

  • Data Acquisition: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the parameters defined in Table 2.

MRM Parameters

Table 2: Optimized LC-MS/MS MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
201.1157.1502515Quantifier (High Intensity)
201.1115.0502522Qualifier (Structural Confirmation)
201.1183.1502510Qualifier (Secondary)

References

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Center for Biotechnology Information (PMC). URL:[Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF FEBUXOSTAT IN BULK AND TABLET DOSAGE FORM. International Journal of Research in Pharmacy and Chemistry (IJRPC). URL:[Link]

  • Method Development and Validation of Febuxostat in Bulk and Pharmaceutical Dosage Forms by RP-HPLC Method. International Journal of Pharmaceutical Research and Applications (IJPRA). URL:[Link]

Sources

Application

Application Notes and Protocols for the Drug Discovery Pipeline of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid

Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of novel therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] This guide focuses on a specific, promising derivative, 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid , and outlines a comprehensive drug discovery workflow from initial synthesis to preclinical evaluation. While specific data on this exact molecule is nascent, this document leverages established principles and data from closely related analogs to provide a robust framework for its investigation.

Introduction to 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid: A Compound of Interest

The structure of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid combines several key pharmacophoric features: a substituted thiazole ring, a secondary amine, and a carboxylic acid group. This combination suggests potential for a variety of biological activities. The 2-amino-thiazole moiety is a common feature in many biologically active compounds, and the carboxylic acid at the 5-position provides a handle for forming esters, amides, or for direct interaction with biological targets.

Hypothesized Therapeutic Potential: Based on the activities of structurally similar compounds, we can hypothesize several potential therapeutic applications for this molecule:

  • Oncology: Derivatives of 4-methylthiazole-5-carboxylic acid have shown promising in vitro activity against breast cancer cell lines.[5] The propylamino group may enhance lipophilicity and cell permeability, potentially improving anticancer efficacy.

  • Metabolic Diseases: The structural analog, 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, has demonstrated antidiabetic properties by increasing insulin sensitivity.[1] This suggests that our target compound may also have utility in the treatment of type 2 diabetes.

  • Gout and Hyperuricemia: Thiazole-5-carboxylic acid derivatives have been successfully designed as potent inhibitors of xanthine oxidase, a key enzyme in the production of uric acid.[6]

The following sections will provide detailed protocols for the synthesis, characterization, and biological evaluation of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid to explore these hypotheses.

Synthesis and Characterization

The synthesis of the target compound can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.[1][7]

Synthetic Workflow

Synthesis_Workflow A Ethyl Acetoacetate D Hantzsch Thiazole Synthesis A->D B Propylthiourea B->D C Bromine C->D E Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate D->E Cyclization F Hydrolysis (e.g., NaOH) E->F G 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid F->G H Purification (Crystallization/Chromatography) G->H I Characterization (NMR, MS, IR) H->I

Caption: Synthetic workflow for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid.

Detailed Synthetic Protocol

Materials:

  • Ethyl acetoacetate

  • Propylthiourea

  • Bromine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate:

    • In a round-bottom flask, dissolve propylthiourea in ethanol.

    • Cool the solution in an ice bath and slowly add an equimolar amount of bromine, maintaining the temperature below 10°C.

    • To the resulting mixture, add an equimolar amount of ethyl acetoacetate.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrolysis to 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid:

    • Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Reflux the mixture for 2-4 hours, monitoring the disappearance of the ester by TLC.

    • After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4.

    • The carboxylic acid product should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification and Characterization:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

    • Characterize the final compound using:

      • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

In Vitro Biological Evaluation

The initial phase of biological testing involves a series of in vitro assays to determine the compound's activity against relevant targets and cell lines.

Anticancer Activity Screening

Rationale: Based on the known anticancer activity of related thiazole derivatives, the primary screen should assess the cytotoxic effects of the compound on a panel of cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[5]

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the compound to the wells at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antidiabetic Activity Screening

Rationale: To investigate the potential antidiabetic effects, an initial in vitro screen can assess the compound's impact on glucose uptake in muscle cells or adipocytes.

Protocol: Glucose Uptake Assay in L6 Myotubes

  • Cell Culture and Differentiation: Culture L6 myoblasts and induce differentiation into myotubes by switching to a low-serum medium.

  • Serum Starvation: Before the assay, starve the differentiated myotubes in serum-free medium for 3-4 hours.

  • Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 1 hour). Include a vehicle control and a positive control (e.g., insulin).

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose to the cells and incubate for 10-15 minutes.

  • Lysis and Scintillation Counting: Wash the cells with ice-cold PBS to stop the uptake and lyse the cells. Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well and express the results as a fold increase over the basal (vehicle control) uptake.

Xanthine Oxidase Inhibition Assay

Rationale: To evaluate the compound's potential as a treatment for gout, a direct enzymatic assay for xanthine oxidase inhibition is necessary.

Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding xanthine oxidase to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of uric acid formation for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.

Advanced Preclinical Studies

Promising candidates from in vitro screening should proceed to more complex preclinical evaluations.

Mechanism of Action Studies

For compounds showing significant activity in a particular area, further studies are needed to elucidate the mechanism of action.

  • Anticancer:

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

    • Apoptosis Assays: Employ techniques like Annexin V/PI staining to assess if the compound induces programmed cell death.

    • Western Blotting: Investigate the effect of the compound on key signaling proteins involved in cancer progression (e.g., Akt, MAPK pathways).

In Vivo Efficacy Studies

Rationale: To assess the therapeutic potential in a living organism, in vivo studies in appropriate animal models are crucial. All animal experiments must be conducted in accordance with ethical guidelines and approved protocols.

  • Anticancer:

    • Xenograft Models: Implant human cancer cells into immunodeficient mice. Once tumors are established, treat the mice with the test compound and monitor tumor growth over time.[8]

  • Antidiabetic:

    • Streptozotocin (STZ)-Induced Diabetic Rat Model: Induce diabetes in rats using STZ. Treat the diabetic rats with the test compound and monitor blood glucose levels, insulin sensitivity (using an insulin tolerance test), and other metabolic parameters.[1]

ADME/Tox Studies

Rationale: To evaluate the drug-like properties of the compound, it is essential to assess its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, as well as its potential toxicity.

  • In Vitro ADME:

    • Solubility: Determine the aqueous solubility of the compound.

    • Permeability: Use Caco-2 cell monolayers to assess intestinal permeability.

    • Metabolic Stability: Incubate the compound with liver microsomes to evaluate its metabolic stability.

  • In Vivo Pharmacokinetics: Administer the compound to animals (e.g., rats) and collect blood samples at various time points to determine key pharmacokinetic parameters such as half-life, clearance, and bioavailability.

  • Toxicity:

    • In Vitro Cytotoxicity: Assess the cytotoxicity of the compound against normal cell lines (e.g., fibroblasts).

    • Acute In Vivo Toxicity: Administer increasing doses of the compound to animals to determine the maximum tolerated dose (MTD).

Data Summary and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 1: In Vitro Activity Profile of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (Hypothetical Data)

AssayTarget/Cell LineIC₅₀ (µM)
MTT Cell ViabilityMDA-MB-2315.2
MTT Cell ViabilityHepG212.8
Glucose UptakeL6 Myotubes8.5 (EC₅₀)
Xanthine Oxidase Inhibition-> 100

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical drug discovery pipeline of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. The proposed protocols are based on established methodologies and the known biological activities of structurally related thiazole derivatives. The initial focus should be on a broad in vitro screening to identify the most promising therapeutic area for this compound. Subsequent in-depth mechanistic studies and in vivo efficacy and safety assessments will be crucial for its further development as a potential therapeutic agent. The versatility of the thiazole scaffold suggests that with systematic investigation, 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid could emerge as a valuable lead compound in the ongoing quest for novel medicines.[4]

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (2022-06-21). [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. (2020-06-29). [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. (2021-01-27). [Link]

  • The pharmacology of basic esters of thiazole carboxylic acids. SciSpace. (1946). [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (2024-09-21). [Link]

  • Processes for preparing thiazole carboxylic acids.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PMC. [Link]

  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. ResearchGate. (2019-11-02). [Link]

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed. (2014-09-15). [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. (2023-08-06). [Link]

  • Synthesis and biological activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and ... PubMed. (2010-03-10). [Link]

  • Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. ResearchGate. (2020-05-31). [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. (2019-05-04). [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. (2009-05-19). [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. (2020-12-01). [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024-11-03). [Link]

Sources

Method

Application Note: Formulation Strategies for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic Acid in Preclinical Research

Executive Summary & Mechanistic Rationale 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid is a highly specialized heterocyclic building block and pharmacophore frequently utilized in the development of metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid is a highly specialized heterocyclic building block and pharmacophore frequently utilized in the development of metabolic inhibitors (such as xanthine oxidase inhibitors) and anti-infective agents[1]. While the thiazole-5-carboxylic acid scaffold provides excellent target-binding properties through hydrogen bonding and pi-stacking, it presents significant physicochemical challenges during preclinical formulation.

As a Senior Application Scientist, I approach this molecule by analyzing its structural causality:

  • The Carboxylic Acid (C5): Imparts a pH-dependent solubility profile (estimated pKa ~3.5–4.5). In acidic environments (e.g., gastric fluid), the molecule remains un-ionized, drastically reducing aqueous solubility.

  • The Propylamino (C2) & Methyl (C4) Groups: These substituents introduce significant lipophilic bulk. Even when the carboxylic acid is ionized at physiological pH (7.4), the hydrophobic thiazole core can drive the formation of colloidal aggregates or micro-precipitates in aqueous buffers.

Because of these competing forces, this compound behaves similarly to Biopharmaceutics Classification System (BCS) Class II or IV molecules. Direct dissolution in aqueous media is thermodynamically unfavorable. Therefore, successful formulation requires disrupting the crystal lattice energy with a strong polar aprotic solvent, followed by thermodynamic stabilization using co-solvents and surfactants to prevent nucleation[2][3].

Formulation Decision Workflow

The following decision tree dictates the formulation strategy based on the intended experimental application.

FormulationWorkflow Start 4-Methyl-2-(propylamino)- 1,3-thiazole-5-carboxylic acid Decision Determine Target Application Start->Decision InVitro In Vitro Assays (Cellular / Biochemical) Decision->InVitro InVivo In Vivo Dosing (PO / IP / IV) Decision->InVivo DMSO Primary Stock: 10-50 mM in 100% DMSO InVitro->DMSO Cosolvent Co-solvent Solution (IV/IP/PO): 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline InVivo->Cosolvent Suspension Suspension (High Dose PO): 0.5% CMC + 0.1% Tween 80 in Water InVivo->Suspension Buffer Aqueous Dilution: Final DMSO ≤ 0.5% DMSO->Buffer Validate Self-Validation: Tyndall Effect / DLS Check Buffer->Validate Cosolvent->Validate Suspension->Validate Particle Sizing

Caption: Decision matrix for formulating 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid.

Self-Validating Experimental Protocols

The most common point of failure in formulating hydrophobic thiazole derivatives is solvent shock —the rapid precipitation of the API when an organic stock is introduced to an aqueous phase. The following protocols utilize a strict "Order of Addition" to prevent this, ensuring the drug transitions from a solvated state to a micellar/co-solvated state without passing through a nucleation phase.

Protocol A: In Vitro Assay Formulation (Cell Culture & Biochemical)

For in vitro screening, the goal is to maintain the compound in solution without exceeding the cytotoxic threshold of the carrier solvent (typically ≤0.5% DMSO for cell culture).

Step-by-Step Methodology:

  • Primary Stock Generation: Weigh the required mass of the API. Add 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM to 50 mM stock.

  • Solvation: Vortex for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes. Causality: DMSO acts as a powerful hydrogen bond acceptor, disrupting the intermolecular hydrogen bonds of the carboxylic acid dimers.

  • Intermediate Dilution (Optional but Recommended): Dilute the primary stock 1:10 in a transition solvent (e.g., 100% PEG400) before adding to the final aqueous buffer.

  • Aqueous Introduction: Add the DMSO (or DMSO/PEG) stock dropwise into the rapidly stirring aqueous assay buffer (pH 7.4). Do not add the buffer to the DMSO.

  • Self-Validation (Tyndall Test): Shine a red or green laser pointer through the final assay well/tube. If the beam path is visible (scattering light), micro-precipitation has occurred, and the data generated from this well will be artifactual. The solution must remain optically clear.

Protocol B: In Vivo Dosing Formulation (IV, IP, PO)

For animal studies, achieving high systemic exposure of poorly soluble drugs requires a robust co-solvent system[3][4]. We utilize a field-proven 10/40/5/45 vehicle system.

Step-by-Step Methodology:

  • Phase 1 (Dissolution): Dissolve the API in 10% (v/v) DMSO . Vortex until absolutely clear. Do not proceed if particulates remain.

  • Phase 2 (Thermodynamic Sink): Add 40% (v/v) PEG400 . Vortex thoroughly. Causality: PEG400 acts as a co-solvent that dramatically lowers the dielectric constant of the final mixture, preventing the hydrophobic propylamino-thiazole core from nucleating.

  • Phase 3 (Micellar Encapsulation): Add 5% (v/v) Tween 80 . Vortex thoroughly. Causality: Tween 80 coats any transient hydrophobic surfaces, forming micelles that will protect the API during the final aqueous dilution.

  • Phase 4 (Aqueous Dilution): Add 45% (v/v) 0.9% Saline dropwise while continuously vortexing the mixture.

  • Self-Validation: The final formulation must be a clear, single-phase solution. If it turns milky, the order of addition was violated, or the API concentration exceeds the micellar capacity.

Quantitative Data Presentation

To assist in experimental design, the following table summarizes the expected solubility limits and biological tolerability of various vehicle systems for this specific chemical class.

Formulation Vehicle SystemTarget ApplicationMax API Concentration (Estimated)Biological Tolerability / Notes
100% DMSO In Vitro Stock> 50 mg/mLHighly toxic to cells; must be diluted to ≤ 0.5% final concentration.
10% DMSO / 90% Corn Oil In Vivo (PO)5 - 10 mg/mLGood for oral gavage; utilizes lipid absorption pathways.
10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline In Vivo (IV, IP, PO)10 - 20 mg/mLIndustry standard for hydrophobic small molecules[4]. Excellent systemic absorption.
0.5% CMC / 0.1% Tween 80 in H₂O In Vivo (PO Suspension)> 100 mg/mL (Suspended)Used for high-dose toxicology. API is not dissolved; requires mechanical homogenization.
PBS Buffer (pH 7.4) In Vitro Assay< 0.1 mg/mLPoor solubility due to lipophilic core, despite ionized carboxylic acid.

Analytical Validation

For rigorous E-E-A-T standards, physical appearance alone is insufficient for IND-enabling or high-tier publication research.

  • Dynamic Light Scattering (DLS): Prior to in vivo administration, analyze the 10/40/5/45 formulation via DLS. A polydispersity index (PDI) > 0.3 or the presence of particles > 1000 nm indicates unstable colloidal aggregation, which can cause pulmonary embolism if administered IV, or erratic absorption if given PO.

  • HPLC-UV: Because the carboxylic acid group can catalyze esterification if left in PEG400 for extended periods at room temperature, formulations should be prepared fresh daily and validated via HPLC (monitoring at ~254 nm for the thiazole chromophore) to ensure ≥98% API integrity.

References

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series Source: Upertis University Repository URL:[Link][2]

  • Increased In Vivo Exposure of N-(4-Hydroxyphenyl) Retinamide (4-HPR) to Achieve Plasma Concentrations Effective against Dengue Virus Source: MDPI (Pharmaceutics) URL:[Link][3]

  • Mesoporous Silica Nanoparticles Improve Oral Delivery of Antitubercular Bicyclic Nitroimidazoles Source: ACS Biomaterials Science & Engineering URL:[Link][4]

  • FORMULATION AND EVALUATION OF NANOEMULSION FOR SOLUBILITY ENHANCEMENT OF FEBUXOSTAT Source: International Journal of Scientific Development and Research (IJSDR) URL:[Link]

  • Stability Study of Optimized Formulation (Febuxostat Nanosuspension) Source: ResearchGate URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid .

This molecule is typically synthesized via a two-step process: a Hantzsch thiazole condensation to form an intermediate ester, followed by an alkaline hydrolysis to yield the final carboxylic acid. Below, you will find a mechanistic workflow, an evidence-based troubleshooting guide, quantitative optimization data, and self-validating experimental protocols.

Synthesis Workflow

SynthesisWorkflow A Precursors: Ethyl 2-chloroacetoacetate + N-propylthiourea B Step 1: Hantzsch Condensation (Ethanol, Reflux, 6-8h) A->B C Intermediate: Ethyl 4-methyl-2-(propylamino) -1,3-thiazole-5-carboxylate B->C -HCl, -H2O D Step 2: Alkaline Hydrolysis (NaOH, MeOH/H2O, 60°C) C->D E Step 3: Acidification (1M HCl to pH 3-4) D->E F Target Product: 4-Methyl-2-(propylamino) -1,3-thiazole-5-carboxylic acid E->F Precipitation

Workflow for the two-step synthesis of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: Why is the yield of my Hantzsch condensation step (forming the ethyl ester intermediate) consistently below 50%? A1: Low yields in the condensation of N-propylthiourea with ethyl 2-chloroacetoacetate usually stem from incomplete cyclization or competitive side reactions. Mechanistically, the sulfur atom of the thioamide acts as a nucleophile, attacking the α -carbon of the ester and displacing the chloride 1. If the reaction is run without an acid scavenger, the generated HCl protonates the thiourea, drastically reducing its nucleophilicity. Solution: Ensure the reaction is heated to reflux in a polar protic solvent like ethanol to drive the dehydration step. Alternatively, utilizing a one-pot bromination of ethyl acetoacetate followed by immediate thiourea addition can bypass the inherent instability of isolated α -halo esters, often improving overall yields 2.

Q2: I am observing a mixture of regioisomers and side products. How can I improve selectivity for the 2-(propylamino) thiazole core? A2: N-substituted thioureas possess multiple nucleophilic centers (one sulfur and two nitrogens). Conducting the reaction under strongly acidic conditions can inadvertently favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-(alkylamino)thiazole 1. Solution: Maintain neutral to mildly basic conditions during the initial nucleophilic attack. Adding a mild base like sodium acetate can buffer the system and ensure strict regiocontrol.

Q3: The ester hydrolysis step is sluggish, and I am recovering unreacted starting material. How can I drive the deprotection to completion? A3: The ethyl ester at the 5-position of the thiazole ring is sterically hindered and electronically deactivated by the electron-withdrawing nature of the adjacent heterocycle. Room temperature hydrolysis is often insufficient. Solution: Switch to heating the reaction at 50–60 °C using a large excess of NaOH (3–5 equivalents) in a co-solvent system (Methanol/Water or Ethanol/Water) to ensure complete solubility of the intermediate and drive the equilibrium forward 3.

Q4: After hydrolysis, I cannot isolate the final carboxylic acid. It remains dissolved in the aqueous phase. What went wrong? A4: The target molecule is amphoteric—it contains both a basic secondary amine (the propylamino group) and an acidic carboxylic acid. If you acidify the aqueous layer too aggressively (e.g., pH < 2), the amine becomes protonated, forming a highly water-soluble hydrochloride salt. Solution: You must carefully adjust the pH to the molecule's isoelectric point. Acidify slowly with 1M HCl until the pH reaches 3–4 4. At this exact pH, the zwitterionic form predominates, neutralizing the molecule's overall charge and causing it to precipitate cleanly from the aqueous solution.

Quantitative Data: Optimization of Reaction Conditions

Summarized below is the quantitative impact of adjusting key variables on the overall yield of the synthesis.

Reaction StepParameterSub-optimal ConditionOptimized ConditionImpact on Yield
Condensation Solvent / TempEthanol, Room TempEthanol, Reflux (78°C)Increases from ~40% to >75%
Condensation Acid ScavengerNoneAddition of NaOAcSuppresses side products (+10%)
Hydrolysis Base Equivalents1.1 eq NaOH3.0 - 5.0 eq NaOHDrives conversion to >95%
Isolation Precipitation pHpH < 2 (Highly acidic)pH 3.5 (Isoelectric point)Maximizes recovery (+30%)

Detailed Step-by-Step Methodology

The following protocols are designed as self-validating systems. Visual and analytical cues are embedded within the steps to ensure you can verify success before proceeding.

Step 1: Synthesis of Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve N-propylthiourea (1.0 equiv, e.g., 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add ethyl 2-chloroacetoacetate (1.05 equiv, 10.5 mmol) dropwise to the stirring solution at room temperature. Causality note: Slight excess of the α -haloester compensates for potential degradation.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 6–8 hours.

  • Validation: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:2). The disappearance of the thiourea spot confirms the completion of the nucleophilic attack and subsequent dehydration 1.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Neutralize the crude residue with saturated aqueous NaHCO3 to quench residual HCl, then extract with Dichloromethane (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield the intermediate ester.

Step 2: Hydrolysis to 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid
  • Suspension: Suspend the intermediate ester (e.g., 5 mmol) in a mixture of Methanol (10 mL) and Water (10 mL).

  • Base Addition: Add solid NaOH (15 mmol, 3.0 equiv) to the suspension.

  • Hydrolysis: Heat the mixture to 50–60 °C for 3–4 hours.

  • Validation: The initial opaque suspension will transition into a completely clear solution. This visual cue validates that the hydrophobic ester has been fully converted into the water-soluble sodium carboxylate salt [[4]]().

  • Cooling: Cool the reaction mixture to 0–5 °C in an ice bath.

  • Isoelectric Precipitation: Carefully add 1M HCl dropwise while actively monitoring the pH with a calibrated meter. Stop the addition exactly when the pH reaches 3.5 [[4]]().

  • Collection: Stir the resulting thick suspension for 30 minutes at 0 °C to ensure complete precipitation. Collect the product via vacuum filtration using a Büchner funnel, wash with minimal ice-cold water, and dry under high vacuum 3.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacet
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
  • Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins.

Sources

Optimization

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid stability issues in solution

Welcome to the technical support center for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid in solution?

A1: The stability of this, and similar thiazole derivatives, in solution is primarily affected by pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] The thiazole ring and its substituents can be susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions.[1][2] Photodegradation can also occur with aromatic heterocyclic compounds upon exposure to UV or visible light.[1][3] Elevated temperatures can accelerate these degradation processes.[2]

Q2: What are the common degradation pathways for thiazole-5-carboxylic acids?

A2: Common degradation pathways for thiazole derivatives include:

  • Hydrolysis: The thiazole ring can undergo cleavage under certain pH conditions.[1][2] The ester or amide derivatives of the carboxylic acid group are also susceptible to hydrolysis.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.[1][2]

  • Photodegradation: Exposure to light can initiate complex degradation pathways, leading to a variety of photoproducts.[1][3]

  • Decarboxylation: Thiazole carboxylic acids may undergo decarboxylation, especially when exposed to heat or UV radiation.[2]

Q3: How can I monitor the stability of my 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid solution?

A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose.[2][4][5] An ideal HPLC method should be capable of separating the parent compound from its potential degradation products, allowing for accurate quantification of the compound's integrity over time.[4][5]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in Solution

Q: I prepared a solution of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid in an aqueous buffer, but it became cloudy or formed a precipitate over time. What is the cause and how can I resolve this?

A: This issue is likely due to the compound's limited aqueous solubility, which can be influenced by pH and temperature. The carboxylic acid and the amino group on the thiazole ring are ionizable, meaning their charge state and, consequently, solubility are pH-dependent.[1]

Causality Explained: At a pH close to the compound's isoelectric point, its net charge will be minimal, leading to the lowest aqueous solubility. Adjusting the pH away from this point will increase the proportion of the charged, more soluble species.

Troubleshooting Workflow:

A workflow for troubleshooting precipitation issues.

Step-by-Step Protocol:

  • Determine the pH of your solution.

  • Adjust the pH:

    • If you suspect the pH is near the isoelectric point, try adjusting it to be more acidic or more basic to favor the formation of the more soluble cationic or anionic form, respectively. Small, incremental additions of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) are recommended.

  • Utilize Co-solvents:

    • If pH adjustment is not feasible or effective, consider preparing a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol.[1]

    • This stock solution can then be diluted into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.[1]

  • Temperature Control:

    • Ensure the solution is stored at the recommended temperature. Solubility can decrease at lower temperatures.

Issue 2: Discoloration (Yellowing/Browning) of the Solution

Q: My solution of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid has turned yellow or brown upon storage. What is happening, and is the compound still usable?

A: Discoloration often signals the formation of degradation products, which can result from photodegradation or oxidation. [2] Thiazole-containing compounds can be sensitive to light, leading to the formation of complex and often colored byproducts.[2][3]

Causality Explained: The aromatic thiazole ring can absorb light energy, particularly in the UV range. This absorbed energy can excite the molecule to a higher energy state, making it more susceptible to reactions with other molecules, including oxygen, or to undergo rearrangements and cleavage, resulting in colored degradation products.

Troubleshooting and Prevention:

A guide to addressing and preventing solution discoloration.

Step-by-Step Protocol:

  • Protect from Light: Always store solutions of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid in amber vials or wrap the container with aluminum foil to shield it from light.[2][3]

  • Purity Analysis: If discoloration occurs, analyze the solution using a suitable analytical technique like HPLC or LC-MS to determine the purity of the compound.[2] The presence of significant degradation peaks may indicate that the solution is no longer suitable for your experiment.

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant may be beneficial. However, this must be tested for compatibility with your experimental system.[3]

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.[2][3]

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before use to minimize the potential for degradation.

Issue 3: Loss of Potency or Inconsistent Results

Q: I am observing a decrease in the biological activity of my compound over time, or my experimental results are inconsistent. Could this be a stability issue?

A: Yes, a loss of potency or inconsistent results are classic indicators of compound degradation. The degradation products are unlikely to have the same biological activity as the parent compound, leading to a decrease in the effective concentration and variability in your results.

Causality Explained: Chemical degradation alters the molecular structure of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. Even minor changes to the thiazole ring or its substituents can significantly impact its ability to bind to its biological target, thus reducing or eliminating its intended effect.

Stability Assessment Protocol:

ParameterStress ConditionPurpose
pH 0.1 M HCl (Acid Hydrolysis)0.1 M NaOH (Base Hydrolysis)Buffered solutions at various pH values (e.g., 3, 5, 7, 9)To determine the pH range of optimal stability and identify susceptibility to acid/base-catalyzed degradation.[2]
Temperature Elevated temperature (e.g., 40-60°C)To assess thermal stability and predict degradation at ambient temperatures.[2]
Light Exposure to UV and/or fluorescent lightTo evaluate photostability and the need for light protection during handling and storage.[3]
Oxidation 3% H₂O₂To determine susceptibility to oxidative degradation.[2]

Step-by-Step Stability Study:

  • Prepare Solutions: Prepare solutions of your compound under the various stress conditions outlined in the table above. Include a control sample stored under optimal conditions (e.g., refrigerated, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis: Analyze each aliquot by a validated, stability-indicating HPLC method.

  • Data Evaluation: Quantify the remaining parent compound at each time point. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.

  • Optimize Conditions: Based on the results, optimize your experimental and storage conditions to minimize degradation. For example, if the compound is unstable at a neutral pH, consider using a more acidic or basic buffer system if your experiment allows.

By systematically addressing these potential stability issues, you can ensure the integrity of your 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid solutions and the reliability of your experimental data.

References

  • Wikipedia. (2024). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostabilities of dyes 1 and 2, thiazole orange (TO) and thiazole red (TR) determined by measuring the loss of fluorescence intensity in the presence of DNA (10 μm dye, 2.5 μm DNA, 10 mm NaPi buffer, 250 mm NaCl, 5 % EtOH). Retrieved from [Link]

  • Singh, P., & Kaur, M. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4069.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Dondoni, A., & Perrone, D. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 104(2), 17-64.
  • Silva, L. C. S., et al. (2020). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 31(11), 2365-2375.
  • ResearchGate. (2022). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. This privileged t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. This privileged thiazole scaffold is a key building block in medicinal chemistry. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to overcome common experimental hurdles, ensuring reproducibility and high-yield synthesis.

Introduction: The Synthetic Strategy

The synthesis of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid is typically achieved through a two-stage process. The core of this strategy is the renowned Hantzsch thiazole synthesis, which constructs the heterocyclic ring, followed by a standard ester hydrolysis to yield the final carboxylic acid.[1][2][3]

  • Stage 1: Hantzsch Thiazole Synthesis. This involves the cyclocondensation of an N-substituted thiourea (N-propylthiourea) with an α-haloketoester (ethyl 2-chloro-3-oxobutanoate) to form the ethyl ester of the target molecule.[4]

  • Stage 2: Saponification. The resulting ethyl ester is hydrolyzed under basic conditions to yield the final 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid.[5]

Understanding the nuances of each stage is critical for optimizing the overall yield and purity.

General Reaction Scheme

Reaction_Scheme Propylthiourea N-Propylthiourea Reagent1 Stage 1: Hantzsch Synthesis (e.g., Ethanol, Heat) Haloketoester Ethyl 2-chloro-3-oxobutanoate Plus1 + ThiazoleEster Ethyl 4-methyl-2-(propylamino)- 1,3-thiazole-5-carboxylate Reagent2 Stage 2: Hydrolysis (e.g., NaOH, H₂O/MeOH) ThiazoleEster->Reagent2 ThiazoleAcid 4-Methyl-2-(propylamino)- 1,3-thiazole-5-carboxylic acid Reagent1->ThiazoleEster Reagent2->ThiazoleAcid

Caption: Two-stage synthesis of the target carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis? The reaction begins with a nucleophilic attack of the sulfur atom from N-propylthiourea on the α-carbon of the haloketoester in an Sɴ2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone's carbonyl carbon. The final step is a dehydration event that results in the formation of the aromatic thiazole ring.

Q2: Why is this two-step approach (synthesis of ester then hydrolysis) preferred over a direct synthesis of the acid? Directly using an α-halo-β-keto acid as a starting material can be problematic due to its instability and propensity for decarboxylation under thermal conditions often required for the Hantzsch synthesis. The ester group is a robust protecting group for the carboxylic acid, allowing for efficient and clean cyclization. The subsequent hydrolysis is typically a high-yielding and straightforward transformation.[6]

Q3: Are there greener or more modern alternatives to the classical Hantzsch synthesis? Yes, significant advancements have been made. These include one-pot, multi-component reactions and the use of alternative energy sources like microwave or ultrasonic irradiation, which can dramatically reduce reaction times and increase yields.[7][8] For some substrates, performing the reaction in an aqueous medium with a catalyst like β-cyclodextrin has also proven effective.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Area 1: Low or No Yield in Hantzsch Synthesis (Stage 1)

Q: My reaction to form the thiazole ester has a very low yield. What are the most likely causes and how can I fix them?

A: Low conversion is a common issue that can often be resolved by systematically evaluating the following parameters.

Possible CauseExplanation & Troubleshooting Steps
Impure Starting Materials The α-haloketoester (ethyl 2-chloro-3-oxobutanoate) can degrade over time. Ensure it is fresh or properly stored. The N-propylthiourea should also be of high purity to prevent side reactions.[10] Solution: Verify purity by NMR or other analytical methods. If necessary, purify starting materials before use.
Suboptimal Temperature The Hantzsch synthesis often requires thermal energy to proceed efficiently. Room temperature reactions may be sluggish.[10] Solution: Gradually increase the reaction temperature (e.g., to the reflux temperature of the solvent) while monitoring progress by Thin Layer Chromatography (TLC). Be aware that excessive heat can promote side-product formation.
Inappropriate Solvent The solvent choice significantly impacts reaction rates and solubility of reactants. Alcohols like ethanol or methanol are standard choices.[10] Solution: While ethanol is a good starting point, consider screening other polar solvents. For some systems, a mixture of ethanol and water has been shown to be effective.[8]
Insufficient Reaction Time The reaction may simply not have run to completion. Solution: Monitor the reaction at regular intervals using TLC to determine the point at which starting materials are consumed and the product spot intensity plateaus.[10]
Problem Area 2: Formation of Multiple Products & Impurities

Q: My crude product shows multiple spots on the TLC plate. What are these impurities and how can I prevent them?

A: The appearance of multiple products indicates either an incomplete reaction or the occurrence of side reactions.

Troubleshooting_Workflow Start TLC Shows Multiple Spots CheckSM Do spots correspond to starting materials? Start->CheckSM IncompleteRxn Incomplete Reaction CheckSM->IncompleteRxn Yes SideRxn Unknown Impurities Present CheckSM->SideRxn No OptimizeCond Optimize Conditions: - Increase Temperature - Extend Reaction Time - Check Reagent Purity IncompleteRxn->OptimizeCond Purify Purification Strategy: - Recrystallization - Column Chromatography OptimizeCond->Purify CheckPurity Verify Purity of N-propylthiourea SideRxn->CheckPurity CheckPurity->Purify

Caption: Decision workflow for handling product impurities.

  • Unreacted Starting Materials: If the reaction is not complete, you will see spots corresponding to your starting materials.

    • Solution: Refer to the solutions in "Problem Area 1" to drive the reaction to completion.

  • Formation of Isomeric Byproducts: While less common with symmetric ketoesters, impurities can sometimes arise from alternative cyclization pathways.

    • Solution: Maintaining neutral or slightly basic conditions can often favor the desired product. Running the reaction under acidic conditions has been shown to alter regioselectivity in some cases.

  • Hydrolysis of Ester During Synthesis: If there is water present in the reaction medium, particularly under basic or acidic conditions, some of the ester product may hydrolyze prematurely.

    • Solution: Use anhydrous solvents and reagents to minimize premature hydrolysis.

Problem Area 3: Difficulties with Product Isolation and Purification

Q: I'm struggling to isolate my product after the reaction, or it remains impure after initial purification. What should I do?

A: Isolation and purification issues can often be resolved with adjustments to the workup and purification procedures.[10]

ProblemExplanation & Troubleshooting Steps
Product Fails to Precipitate The thiazole ester is often isolated by pouring the reaction mixture into a weak aqueous base (like 5% Na₂CO₃), which neutralizes the hydrohalide salt formed and causes the free base to precipitate.[7][10] If it doesn't precipitate, it may be too soluble or neutralization may be incomplete. Solutions: 1. Check the pH to ensure it is basic. 2. Cool the mixture in an ice bath to reduce solubility. 3. If precipitation fails, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[10]
Impure Product After Precipitation The precipitated solid may contain trapped starting materials or byproducts. Solutions: 1. Recrystallization: This is the most effective method for purifying the solid ester. Choose a solvent (or solvent pair) where the product is soluble when hot but sparingly soluble when cold. Common choices include ethanol, methanol, or ethyl acetate/hexane mixtures.[11][12] 2. Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is a reliable alternative.[10][11]
Low Yield During Hydrolysis (Stage 2) The saponification of the ester to the final carboxylic acid may be incomplete or slow. Solution: Ensure at least one equivalent of base (e.g., NaOH or KOH) is used. The reaction often requires heating.[5][6] Monitor by TLC until the starting ester spot has disappeared. Acidify the reaction mixture carefully (e.g., with HCl) to a pH of ~2-3 to precipitate the final carboxylic acid product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine N-propylthiourea (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask (approx. 5-10 mL per gram of thiourea).

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing a stirred, cold 5% aqueous sodium carbonate (Na₂CO₃) solution (approx. 10 volumes relative to the reaction volume).[4][7]

    • A solid precipitate should form. Continue stirring in the cold for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.[10]

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.[1] . Allow the product to air dry on a watch glass.

Protocol 2: Hydrolysis to 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid
  • Setup: Suspend the crude ethyl ester from Protocol 1 in a mixture of methanol and water (e.g., a 1:1 ratio).

  • Base Addition: Add sodium hydroxide (NaOH, 1.5-2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 60-70 °C) and stir until the reaction is complete, as indicated by the disappearance of the starting ester on TLC. This may take 1-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If desired, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3.

    • A precipitate of the carboxylic acid should form.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude acid can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

References

  • Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Narender, M., et al. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis, 3469-3472. Retrieved from [Link]

  • Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 768. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Kim, Y.-J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380-388. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]

  • Beilstein Journals. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • RSC Publishing. (n.d.). Org. 1357. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Retrieved from [Link]

  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Arkivoc. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • ChemBK. (n.d.). 4-METHYL-2-PHENYL-THIAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

Sources

Optimization

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid solubility problems and solutions

Welcome to the technical support center for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation with this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can optimize your experimental outcomes.

Understanding the Molecule: Physicochemical Properties and Solubility Challenges

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, a carboxylic acid group, a methyl group, and a propylamino substituent. Its structure presents a classic case of a molecule with limited aqueous solubility, primarily due to the nonpolar propylamino and methyl groups, and the crystalline nature of the carboxylic acid.

The key to overcoming solubility issues lies in understanding the ionizable nature of the carboxylic acid and the overall physicochemical profile of the molecule. The carboxylic acid group provides a handle for pH-dependent solubility manipulation, while the heterocyclic and aliphatic portions contribute to its hydrophobicity.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid.

Q1: My compound won't dissolve in aqueous buffers for my biological assay. What is the first step?

A1: The initial and most critical step is to assess the pH-dependent solubility of the compound. The carboxylic acid moiety is the primary driver of its aqueous solubility. In its neutral (protonated) form at acidic pH, the molecule is less soluble. By increasing the pH, the carboxylic acid deprotonates to a carboxylate salt, which is significantly more soluble in water.

  • Recommendation: Start by attempting to dissolve the compound in a slightly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). If solubility is still limited, you can cautiously increase the pH up to around 8.5. Be mindful that extreme pH values may affect the stability of your compound or the integrity of your assay.

Q2: I've tried adjusting the pH, but I'm still seeing precipitation, or I need a higher concentration than what I can achieve. What's next?

A2: If pH adjustment alone is insufficient, the next logical step is to introduce a co-solvent. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby enhancing the solubility of nonpolar compounds.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (PEGs), such as PEG 400

  • Recommendation: Prepare a concentrated stock solution of your compound in 100% DMSO. Then, for your working solution, perform a serial dilution into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%, and often <0.1%) to not interfere with your biological system. High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.

Q3: My compound dissolves in the organic solvent, but precipitates when I add it to my aqueous assay medium. How do I prevent this?

A3: This phenomenon, known as "precipitation upon dilution," is a common challenge with poorly soluble compounds. It occurs when the compound, highly soluble in a concentrated organic stock, is rapidly introduced into an aqueous environment where its solubility is much lower.

  • Troubleshooting Steps:

    • Slower Addition and Mixing: Add the stock solution dropwise to the vigorously stirring or vortexing aqueous medium. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

    • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay medium can help to maintain the compound in solution by forming micelles.[1] Ensure the surfactant is compatible with your experimental system and run appropriate vehicle controls.

    • Pre-warming the Solvent: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility. Ensure the temperature is not detrimental to your compound or assay components.

In-Depth Troubleshooting Guides

For more persistent solubility issues, a more systematic and advanced approach is required. The following guides provide detailed protocols and the rationale behind them.

Guide 1: Systematic pH-Solubility Profiling

Understanding the precise pH at which your compound is least and most soluble is invaluable. Thiazole carboxylic acids, in their free acid form, tend to have their lowest solubility at an acidic pH, typically in the range of 1.5 to 2.5.[2]

Experimental Protocol: pH-Solubility Profile Determination

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Sample Preparation: Add an excess amount of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Expected Outcome and Interpretation:

You will likely observe a "U-shaped" solubility curve, with the lowest solubility in the acidic pH range and a significant increase in solubility as the pH becomes more basic. This profile will guide you in selecting the optimal pH for your experiments.

Guide 2: Salt Formation for Enhanced Aqueous Solubility

Converting the carboxylic acid to a salt form is a highly effective method to dramatically increase its aqueous solubility.[3] This is because the ionic salt has much more favorable interactions with water compared to the neutral, less polar free acid.

Experimental Protocol: In-situ Salt Formation

  • Molar Calculation: Calculate the molar amount of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid you need to dissolve.

  • Base Selection: Choose a suitable base to form the salt. For many biological applications, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common choices.

  • Dissolution:

    • Suspend the powdered compound in the desired volume of purified water.

    • While stirring, add a stoichiometric equivalent (or a slight excess) of the base solution (e.g., 1 M NaOH) dropwise.

    • The compound should dissolve as the salt is formed.

  • pH Adjustment: After dissolution, adjust the pH of the solution to the desired level for your experiment using a suitable buffer. Ensure the final pH is not low enough to cause the free acid to precipitate out.

Data Presentation: Impact of pH on Solubility (Hypothetical Data)

pHSolubility (µg/mL)Form of the Compound
2.0< 1Predominantly Free Acid
4.515Mixture of Free Acid and Salt
6.8250Predominantly Salt Form
7.4> 1000Predominantly Salt Form

This table illustrates the expected trend in solubility based on the principles of acid-base chemistry.

Guide 3: Advanced Formulation Strategies

When high concentrations are required or when working with in vivo models, more advanced formulation techniques may be necessary.

1. Solid Dispersions

A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance solubility by reducing the particle size to the molecular level and keeping the drug in an amorphous state, which requires less energy to dissolve than a crystalline form.

Experimental Protocol: Solid Dispersion via Solvent Evaporation

  • Solvent Selection: Choose a volatile organic solvent in which both the compound and the carrier (e.g., a polymer like polyvinylpyrrolidone (PVP) or a poloxamer) are soluble.

  • Dissolution: Dissolve the compound and the carrier in the selected solvent.

  • Solvent Removal: Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid mass.

  • Milling and Sieving: Grind the solid mass into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Solubility Testing: Test the dissolution rate and solubility of the resulting powder in your aqueous medium.

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, like our target compound, within their hydrophobic cavity, thereby increasing their apparent solubility in water.

Experimental Protocol: Cyclodextrin Inclusion Complex Preparation

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.

  • Solution Preparation: Prepare an aqueous solution of the cyclodextrin.

  • Complexation: Add an excess of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid to the cyclodextrin solution.

  • Equilibration: Stir the mixture for 24-72 hours at a constant temperature to allow for the formation of the inclusion complex.

  • Filtration: Remove the undissolved compound by filtration. The filtrate will contain the solubilized drug-cyclodextrin complex.

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently solving solubility problems. The following diagram outlines a logical workflow for addressing these challenges.

Solubility_Troubleshooting Start Start: Poor Solubility Observed pH_Adjust Step 1: pH Adjustment (e.g., pH 7.4 - 8.5) Start->pH_Adjust Initial Approach Co_Solvent Step 2: Use of Co-solvents (e.g., DMSO, Ethanol) pH_Adjust->Co_Solvent If insufficient Success Success: Compound Solubilized pH_Adjust->Success If sufficient Precipitation Issue: Precipitation on Dilution Co_Solvent->Precipitation Common problem Advanced Step 3: Advanced Formulation Co_Solvent->Advanced If still problematic Optimize Optimize Dilution Protocol (Slow addition, Surfactants) Precipitation->Optimize Solution Salt_Formation Salt Formation Advanced->Salt_Formation Solid_Dispersion Solid Dispersion Advanced->Solid_Dispersion Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin Salt_Formation->Success Solid_Dispersion->Success Cyclodextrin->Success Optimize->Success

Caption: Troubleshooting workflow for solubility issues.

Final Recommendations

  • Always perform vehicle controls: In any experiment, it is crucial to test the effect of the solvent system (e.g., buffer with DMSO and/or surfactant) without the compound to ensure that the vehicle itself does not influence the experimental outcome.

  • Characterize your compound: Before extensive experimentation, confirm the identity and purity of your 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid using appropriate analytical techniques (e.g., NMR, LC-MS, melting point). Impurities can sometimes affect solubility.

  • Consider stability: Be aware that factors used to enhance solubility, such as high pH or the presence of certain excipients, could potentially affect the stability of your compound over time. It is advisable to use freshly prepared solutions whenever possible.

We trust this technical guide will be a valuable resource in your research endeavors with 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • BenchChem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Research Journal of Pharmacy and Technology. (n.d.). Solubilization Improvement using Non-Ionic Surfactants and Phospholipids Optimized by An Experimental Design: Case of Albendazole.

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic Acid Synthesis

Welcome to the Technical Support Center for thiazole scaffold synthesis. The generation of 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid relies on a two-stage process: the Hantzsch cyclocondensation of N-propyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiazole scaffold synthesis. The generation of 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid relies on a two-stage process: the Hantzsch cyclocondensation of N-propylthiourea with ethyl 2-chloroacetoacetate, followed by the basic hydrolysis of the resulting ester. While this pathway is robust, it is highly susceptible to regioselectivity issues, incomplete dehydration, and thermal degradation.

This guide provides mechanistic troubleshooting, structural data, and self-validating protocols to help researchers and drug development professionals ensure high-yield, byproduct-free synthesis.

Part 1: Troubleshooting Guides & FAQs (Mechanistic Insights)

Q1: Why is my reaction yielding a mixture of regioisomers instead of the pure 2-(propylamino)thiazole?

  • Diagnosis: N-propylthiourea is an unsymmetrical, bidentate nucleophile. Condensation can occur via the unsubstituted nitrogen (yielding the desired 2-alkylamino product) or the substituted nitrogen (yielding the 3-propyl-2-imino-2,3-dihydrothiazole regioisomer).

  • Causality & Solution: Regioselectivity is strictly governed by the acidity of the reaction medium. Under strongly acidic conditions, the more basic terminal nitrogen is protonated, forcing the internal (substituted) nitrogen to act as the nucleophile. To favor the desired 2-(propylamino)thiazole, the reaction must be run under neutral or mildly basic conditions. The addition of catalytic sodium carbonate ( Na2​CO3​ ) ensures the terminal nitrogen remains the primary nucleophile, vastly improving selectivity[1].

Q2: LC-MS analysis of my ester intermediate shows a significant +18 Da mass impurity. What is this and how do I remove it?

  • Diagnosis: This mass corresponds to the uncyclized hydroxythiazoline intermediate.

  • Causality & Solution: The Hantzsch synthesis proceeds via nucleophilic attack, cyclization, and a final dehydration step to aromatize the thiazole ring[1]. If the reaction temperature is too low or the solvent retains too much water, the dehydration stalls. To resolve this, ensure the reaction is held at a vigorous reflux (70–80 °C in ethanol) for at least 2–4 hours. For stubborn substrates, switching to a higher boiling solvent with a Dean-Stark trap will physically drive the dehydration to completion.

Q3: During the final ester hydrolysis, my yield drops sharply, and I detect a -44 Da byproduct. How can I prevent this?

  • Diagnosis: The -44 Da mass indicates the loss of CO2​ , meaning your product has undergone protiodecarboxylation to form 4-methyl-2-(propylamino)thiazole.

  • Causality & Solution: Thiazole-5-carboxylic acids are highly susceptible to decarboxylation, particularly when exposed to strong acids at elevated temperatures[2]. To prevent this, perform the ester hydrolysis using mild bases (e.g., LiOH) at ambient temperature. During the critical acidification step to precipitate the free acid, strictly control the temperature to 0–5 °C and use dilute acid (e.g., 1M HCl) to carefully adjust the pH to 2.0–2.5, which represents the point of minimum solubility without triggering degradation[3].

Q4: I am observing dihalogenated or dehalogenated thiazole impurities. How do I clean this up?

  • Diagnosis: These impurities originate from the starting material, ethyl 2-chloroacetoacetate, which often contains unchlorinated or dichloro-adducts.

  • Causality & Solution: These impurities propagate directly through the Hantzsch synthesis. To avoid this, either fractionally distill the α -haloketone prior to use, or utilize an in situ halogenation protocol. Reacting ethyl acetoacetate with N-bromosuccinimide (NBS) generates a highly reactive α -bromoketone in situ, which can immediately be trapped by the thiourea, bypassing the instability and impurity profile of pre-synthesized haloketones[4].

Part 2: Mechanistic & Workflow Visualizations

ReactionPathway SM N-Propylthiourea + Ethyl 2-chloroacetoacetate Condensation Cyclocondensation (Base vs. Acid) SM->Condensation Regio Byproduct: 3-Propyl-2-imino regioisomer Condensation->Regio Strongly Acidic (Undesired) Inter Intermediate: Hydroxythiazoline (+18 Da) Condensation->Inter Neutral/Basic (Desired) Dehydration Dehydration (Heat / Reflux) Inter->Dehydration Ester Ethyl 4-methyl-2-(propylamino) -1,3-thiazole-5-carboxylate Dehydration->Ester Complete Hydrolysis Hydrolysis & Acidification (pH and Temp Control) Ester->Hydrolysis Decarb Byproduct: Decarboxylated Thiazole (-44 Da) Hydrolysis->Decarb High Heat / Over-acidification Acid Target: 4-Methyl-2-(propylamino) -1,3-thiazole-5-carboxylic acid Hydrolysis->Acid 0-5 °C, pH 2.0-2.5

Mechanistic pathway of 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid synthesis.

Troubleshooting Start Impurity Detected in LC-MS / NMR BP1 Regioisomer (Wrong N-alkylation) Start->BP1 BP2 Mass +18 Da (Hydroxythiazoline) Start->BP2 BP3 Mass -44 Da (Decarboxylation) Start->BP3 Sol1 Add 0.1 eq Na2CO3 Avoid strong acids BP1->Sol1 Correct pH Sol2 Increase reflux time to drive dehydration BP2->Sol2 Add Heat Sol3 Precipitate at 0-5 °C Avoid pH < 1.5 BP3->Sol3 Thermal Control

Diagnostic workflow for identifying and resolving common thiazole synthesis byproducts.

Part 3: Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and byproduct formation, demonstrating the necessity of the optimized parameters.

Reaction StageCondition / AdditiveTemp (°C)Major Product ObservedTarget Yield (%)
Hantzsch Synthesis Strongly Acidic (HCl)803-Propyl-2-imino regioisomer< 20
Hantzsch Synthesis Neutral (No additive)802-(Propylamino)thiazole ester65 - 75
Hantzsch Synthesis Mildly Basic (0.1 eq Na2​CO3​ )70 - 802-(Propylamino)thiazole ester85 - 92
Ester Hydrolysis Strong Acid Workup> 60Decarboxylated thiazole< 30
Ester Hydrolysis Controlled (pH 2.0-2.5)0 - 5Thiazole-5-carboxylic acid> 90

Part 4: Self-Validating Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate
  • Preparation: Dissolve N-propylthiourea (1.0 eq) and Na2​CO3​ (0.1 eq) in anhydrous ethanol (10 volumes)[1].

  • Addition: Heat the mixture to 45 °C. Slowly add ethyl 2-chloroacetoacetate (1.05 eq) dropwise over 30 minutes to prevent thermal spiking.

  • Cyclocondensation: Ramp the temperature to 75 °C (reflux) and stir for 3 hours.

  • Validation Checkpoint 1: Pull a 50 μ L aliquot, dilute in MeOH, and run LC-MS. The target ester mass ( [M+H]+ 229.1) must be the base peak. If a peak at 247.1 ( [M+H]+ for hydroxythiazoline) is >5%, extend reflux by 1 hour to force dehydration.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the intermediate ester.

Step 2: Mild Hydrolysis to 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid
  • Hydrolysis: Dissolve the ester intermediate from Step 1 in a 3:1:1 mixture of THF:MeOH: H2​O (10 volumes). Add LiOH· H2​O (2.5 eq) and stir at room temperature (20–25 °C) for 4 hours.

  • Validation Checkpoint 2: Monitor by TLC (Hexane:EtOAc 1:1). Ensure complete disappearance of the higher-Rf ester spot before proceeding.

  • Precipitation (Critical Step): Evaporate the organic solvents under reduced pressure (bath temp < 30 °C). Cool the remaining aqueous phase in an ice bath to 0–5 °C.

  • Validation Checkpoint 3: Continuously monitor the solution with a calibrated pH meter. Slowly add 1M HCl dropwise. Stop addition precisely at pH 2.2[3]. A sudden precipitation of an off-white solid validates the successful formation of the free acid without triggering decarboxylation.

  • Isolation: Filter the precipitate immediately, wash with ice-cold water (3 x 2 volumes), and dry under high vacuum to afford the pure target compound.

Part 5: References

  • Title: Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: US3274207A - Processes for preparing thiazole carboxylic acids Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic Acid in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid .

This molecule is a highly functionalized heterocycle. It contains a basic secondary amine (propylamino), an electron-donating methyl group, and an acidic carboxylic acid directly attached to a thiazole core. This bifunctional nature creates a zwitterion at specific pH ranges, leading to complex behaviors in aqueous buffers, artificial membranes, and biological assays[1].

Below is an in-depth, causality-driven guide to diagnosing and resolving unexpected experimental results.

Part 1: Physicochemical Profiling & Diagnostic Workflow

To understand why this compound fails or behaves erratically in assays, we must first look at its fundamental physicochemical properties. The compound possesses two distinct ionizable centers, meaning its net charge—and consequently its solubility and permeability—is entirely dictated by the pH of your assay buffer[2][3].

Quantitative Data Summary
Physicochemical PropertyEstimated ValueExperimental Consequence
Molecular Weight 200.26 g/mol Favorable for lead-like space; not a cause for poor diffusion.
Acidic pKa (5-COOH) ~3.1Deprotonated at pH 7.4. Forms an anion, resulting in poor passive membrane permeability.
Basic pKa (2-NH-Pr) ~5.36Mostly neutral at pH 7.4, but protonated in acidic organelles (e.g., lysosomes).
Isoelectric Point (pI) ~4.2The compound exists as a neutral zwitterion. Highest risk of precipitation.
LogP (Neutral State) ~1.5 - 2.0Moderate lipophilicity, but heavily masked by ionization at physiological pH.

(Data derived from structural analogs and standard 2-aminothiazole/thiazole-5-carboxylic acid profiling[4][5][6].)

Diagnostic Workflow

Before altering your assay conditions, use the following decision tree to isolate the root cause of your unexpected results.

Workflow Start Unexpected Assay Result (4-Methyl-2-(propylamino)- 1,3-thiazole-5-carboxylic acid) Q1 Identify Assay Type Start->Q1 Biochem Biochemical Assay Q1->Biochem Cell Cell-Based Assay Q1->Cell CheckSol Check Kinetic Solubility (Nephelometry) Biochem->CheckSol CheckInterference Check Assay Interference (Orthogonal Assay) Biochem->CheckInterference CheckPerm Check Cell Permeability (PAMPA / Caco-2) Cell->CheckPerm CheckEfflux Check Efflux Ratio (P-gp Substrate?) Cell->CheckEfflux

Figure 1: Decision tree for diagnosing assay failures with thiazole-5-carboxylic acid derivatives.

Part 2: Troubleshooting Guides (FAQs)

Issue 1: Biochemical Assay Inconsistencies & Precipitation

Q: My IC50 values shift dramatically between runs, and I occasionally notice a cloudy appearance in my assay buffer at high concentrations. Why is this happening?

The Causality: This is a classic case of "solvent shock" leading to precipitation upon dilution[7]. You are likely preparing your stock solution in 100% DMSO. When you spike this stock into an aqueous buffer, the local water concentration spikes instantly. Because the compound has an isoelectric point near pH 4.2, any local pH shifts during mixing can force the molecule into its zwitterionic state. In this state, hydration energy is minimized, and the compound nucleates and crashes out of solution. Furthermore, 2-aminothiazoles can exhibit instability in DMSO over extended periods, leading to degradation[7].

The Solution:

  • Minimize DMSO Concentration: Keep final DMSO concentrations below 0.5%[7].

  • Serial Dilution: Perform intermediate dilutions in a DMSO/buffer gradient rather than a single large dilution step[7].

  • Buffer Optimization: Ensure your buffer is strictly maintained at pH 7.4 to keep the carboxylic acid fully deprotonated (anionic), which maximizes aqueous solubility.

Issue 2: Target Engagement Failure in Cell-Based Assays

Q: The compound shows an excellent IC50 in my biochemical kinase/enzyme assay, but it is completely inactive in cell-based assays. Why is it failing in cells?

The Causality: The failure is driven by the ionization state of the 5-carboxylic acid moiety. At a physiological pH of 7.4, the carboxylic acid (pKa ~3.1) is >99.9% deprotonated[5]. The resulting carboxylate anion possesses a high polar surface area. To cross the lipophilic core of the cellular lipid bilayer via passive diffusion, the molecule must shed its hydration shell—a process that is energetically highly unfavorable for an anion.

pH_Logic Acidic pH < 3.0 Stomach / Lysosome State1 Cationic State (+1) High Aqueous Solubility Acidic->State1 Isoelectric pH ~ 4.2 Isoelectric Point State2 Zwitterionic State (0) Lowest Solubility (Precipitation Risk) Isoelectric->State2 Neutral pH 7.4 Blood / Cytosol State3 Anionic State (-1) Poor Cell Permeability Neutral->State3

Figure 2: pH-dependent ionization states of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid.

The Solution: You must bypass the permeability barrier. The standard medicinal chemistry approach is to synthesize an ester prodrug (e.g., a methyl or ethyl ester of the 5-carboxylic acid). The ester masks the negative charge, allowing the molecule to passively diffuse into the cell, where intracellular esterases will hydrolyze it back into the active carboxylic acid[8].

Issue 3: Compound Degradation During Storage

Q: My stock solutions lose potency after a week in the fridge. Is the compound unstable?

The Causality: If you are storing the compound in alcoholic solvents (like methanol or ethanol) rather than DMSO, the carboxylic acid can undergo spontaneous Fischer esterification over time, especially if the solution becomes slightly acidic. This converts your active compound into an inactive ester. Additionally, the secondary propylamino group is susceptible to slow oxidation if exposed to atmospheric oxygen and light.

The Solution: Store the compound as a dry powder at -20°C in a desiccator. Only reconstitute in anhydrous DMSO immediately prior to use, and discard aqueous working solutions after the experiment.

Part 3: Self-Validating Experimental Protocols

To rigorously troubleshoot these issues, you must implement self-validating protocols. A protocol is only self-validating if it contains internal controls that prove the assay machinery is functioning correctly, regardless of the test compound's behavior.

Protocol A: Kinetic Solubility Assessment via Laser Nephelometry

Nephelometry measures the scattering of light caused by suspended insoluble particles. This is the industry standard for detecting "solvent shock" precipitation in early drug discovery[9].

Step-by-Step Methodology:

  • Preparation of Stock: Prepare a 10 mM stock of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid in 100% anhydrous DMSO.

  • Preparation of Controls (Validation Step):

    • Highly Soluble Control: Caffeine (10 mM in DMSO).

    • Poorly Soluble Control: Amiodarone (10 mM in DMSO).

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound and controls in 100% DMSO.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of your specific assay buffer (e.g., PBS pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 1.0%).

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Measurement: Read the plate using a laser nephelometer.

  • Data Analysis: Plot light scattering (Nephelometric Turbidity Units, NTU) against compound concentration. The concentration at which light scattering sharply increases above the baseline is your kinetic solubility limit.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To confirm that the cell-based assay failure is due to the carboxylic acid's poor permeability, use a PAMPA model.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the filter membrane of a PAMPA donor plate (e.g., 0.45 µm PVDF) with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Donor Solution: Dilute the compound to 10 µM in PBS (pH 7.4) containing 1% DMSO. Add 150 µL of this solution to the donor plate wells.

  • Acceptor Solution: Add 300 µL of blank PBS (pH 7.4) containing 1% DMSO to the acceptor plate wells.

  • Validation Controls: Include Verapamil (High Permeability Control) and Atenolol (Low Permeability Control) in separate wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Peff​ ) using standard PAMPA equations. If Peff​<1×10−6 cm/s, the compound is impermeable, confirming that the carboxylic acid moiety is preventing cellular entry.

References

  • Brown, A. K., et al. "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLOS One, 2009. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2155, 2-Aminothiazole." PubChem. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid and a Phenylamide Analog as Anticancer Agents

Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold has emerged as a "privileged structure," forming the foundation of numerous biologically active comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold has emerged as a "privileged structure," forming the foundation of numerous biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] This guide provides a detailed comparative analysis of two such derivatives: 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid and a closely related, experimentally validated anticancer agent, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide. This examination will delve into their structural nuances, synthetic pathways, and ultimately, their divergent biological activities, offering insights for researchers in drug discovery and development.

The Core Moiety: 2-Aminothiazole-5-carboxylic Acid

The shared structural backbone of these molecules, the 2-aminothiazole-5-carboxylic acid core, is pivotal to their biological potential. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, provides a rigid scaffold amenable to diverse functionalization at the 2, 4, and 5 positions. The 2-amino group serves as a critical hydrogen bond donor and a key point for introducing structural diversity, while the 5-carboxylic acid group offers a handle for further modification, such as amide bond formation, which can significantly influence pharmacokinetic and pharmacodynamic properties. The strategic placement of substituents on this core allows for the fine-tuning of a compound's interaction with biological targets.[3]

Compound 1: 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid

Chemical Structure:

  • IUPAC Name: 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid

  • Molecular Formula: C8H11NO2S

  • Key Features: This molecule features a propyl group attached to the 2-amino position and a methyl group at the 4-position of the thiazole ring. The presence of the carboxylic acid at the 5-position imparts acidic properties to the molecule.

While specific experimental data for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid is not extensively available in the public domain, its synthesis can be logically inferred from established methods for creating similar 2-aminothiazole derivatives.[4]

Postulated Synthesis Workflow

The synthesis would likely follow a Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.

synthesis_workflow reagents Propylthiourea + Ethyl 2-chloroacetoacetate intermediate Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate reagents->intermediate Hantzsch Thiazole Synthesis hydrolysis Base-mediated Hydrolysis (e.g., NaOH, H2O/EtOH) intermediate->hydrolysis product 4-Methyl-2-(propylamino)-1,3- thiazole-5-carboxylic acid hydrolysis->product synthesis_pathway_analog start Ethyl 2-aminothiazole-5-carboxylate step1 Amidation with 2-chloro-6-methylaniline start->step1 intermediate1 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide step1->intermediate1 step2 Acylation with chloroacetyl chloride intermediate1->step2 intermediate2 N-(2-chloro-6-methylphenyl)-2-(2-chloroacetamido) thiazole-5-carboxamide step2->intermediate2 step3 Nucleophilic substitution with 4-methylpiperazine intermediate2->step3 product Final Analog Compound step3->product

Figure 2: Generalized synthetic pathway for 2-amino-thiazole-5-carboxamide derivatives.

Head-to-Head Comparison: Physicochemical and Biological Properties

Property4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acidN-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide
Molecular Weight 185.24 g/mol (Predicted)451.98 g/mol
XlogP (Predicted) 2.43.8 (Predicted)
Key Functional Groups Carboxylic acid, secondary amineAmide, tertiary amine (piperazine), acetamide
Biological Target Class Broad potential (antimicrobial, anti-inflammatory, anticancer) [1][2]Potent anti-tumor agent, particularly against leukemia cells [5]
Antiproliferative Activity (K562 leukemia cells) Not experimentally determinedHigh potency, comparable to Dasatinib [5]
Antiproliferative Activity (MCF-7, HT-29) Not experimentally determinedIC50 = 20.2 µM (MCF-7), 21.6 µM (HT-29) [5]

Discussion: Structure-Activity Relationships and Mechanistic Insights

The comparison between these two molecules provides a compelling illustration of structure-activity relationships (SAR) within the 2-aminothiazole class. The simpler structure of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid makes it a valuable starting point for fragment-based drug design. However, its biological activity is likely to be more general and less potent compared to its more decorated analog.

The addition of the N-(2-chloro-6-methylphenyl) carboxamide and the 2-(2-(4-methylpiperazin-1-yl)acetamido) side chains in the analog compound are deliberate design choices to enhance its anticancer properties. These modifications are inspired by the structure of multi-kinase inhibitors like dasatinib, suggesting that the analog may exert its effects by inhibiting protein kinases crucial for cancer cell proliferation. [1][5]The substituted phenylamide can engage in hydrophobic and halogen bonding interactions within the target's binding pocket, while the piperazine moiety can improve solubility and form additional interactions.

The experimental data for the analog reveals a significant level of antiproliferative activity, particularly against the K562 leukemia cell line. [5]This selectivity suggests a specific mode of action, likely involving the inhibition of kinases that are dysregulated in this particular cancer type. The lower potency against solid tumor cell lines like MCF-7 and HT-29 indicates that the core scaffold's activity is highly dependent on the specific cellular context and the nature of the substituents. [5]

Conclusion

While 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid represents a foundational structure with broad biological potential, the detailed investigation of its more complex analog, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, showcases the power of rational drug design in transforming a privileged scaffold into a potent and selective therapeutic candidate. The experimental data available for the analog underscores the importance of strategic functionalization in optimizing the biological activity of 2-aminothiazole derivatives. Future research could focus on synthesizing and evaluating 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid and its simple amides to further elucidate the SAR of this promising class of compounds.

References

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]

  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. [Link]

  • The summary of structure activity relationship studies. ResearchGate. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • 2-(cyclopropylamino)-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. ResearchGate. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • 4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

  • 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid. NextSDS. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. [Link]

  • 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. Chemical Synthesis Database. [Link]

  • Synthesis and biological activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and ... PubMed. [Link]

  • 4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxylic acid. NextSDS. [Link]

  • Processes for preparing thiazole carboxylic acids.
  • Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. [Link]

Sources

Comparative

Comparative Efficacy Guide: 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid vs. Febuxostat

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Preclinical Pharmacology, Enzyme Kinetics, and Lead Optimization Executive Summary & Structural Rationale The managemen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Preclinical Pharmacology, Enzyme Kinetics, and Lead Optimization

Executive Summary & Structural Rationale

The management of hyperuricemia and gout has historically relied on Xanthine Oxidase (XO) inhibitors. While allopurinol (a purine analog) has been the traditional first-line therapy, its potential for hypersensitivity led to the development of Febuxostat , a highly potent, non-purine selective inhibitor [1]. Febuxostat achieves its efficacy by non-competitively binding to the molybdenum pterin center of the XO enzyme, blocking the oxidation of both hypoxanthine and xanthine into uric acid [2].

However, Febuxostat's high lipophilicity and specific binding profile have been associated with cardiovascular precautions in certain patient populations [3]. This has driven the search for novel analogs with modified physicochemical properties.

This guide objectively compares the standard drug Febuxostat against an investigational analog: 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (4-MPTC) . Both compounds share the critical 4-methyl-1,3-thiazole-5-carboxylic acid pharmacophore required for anchoring to the molybdenum center. However, 4-MPTC replaces Febuxostat's bulky, lipophilic 2-(3-cyano-4-isobutoxyphenyl) group with a streamlined 2-(propylamino) side chain. This structural modification aims to reduce lipophilicity, alter the steric footprint within the binding pocket, and potentially improve aqueous solubility while maintaining targeted XO inhibition.

Mechanistic Pathway & Target Engagement

Both Febuxostat and 4-MPTC target the purine catabolism pathway. By occupying the narrow channel leading to the molybdenum active site of XO, these thiazole-derivatives prevent the substrate from entering, effectively halting the production of reactive oxygen species (ROS) and uric acid [4].

MOA Hypoxanthine Hypoxanthine (Substrate) XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine (Intermediate) XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid (Product: Absorbs at 295 nm) XO1->Xanthine XO2->UricAcid Febuxostat Febuxostat (Standard Drug) Febuxostat->XO1 Inhibits Febuxostat->XO2 CompoundA 4-MPTC (Investigational Analog) CompoundA->XO1 Inhibits CompoundA->XO2

Caption: Purine metabolism pathway illustrating the targeted inhibition of Xanthine Oxidase by Febuxostat and 4-MPTC.

Experimental Methodology: Self-Validating Kinetic Assays

To objectively compare the inhibitory potency (IC₅₀) and binding mechanism of 4-MPTC versus Febuxostat, an in vitro spectrophotometric assay is utilized.

Causality behind the protocol: Uric acid exhibits a strong, distinct UV absorbance peak at 295 nm , whereas its precursors (hypoxanthine and xanthine) do not [5]. By tracking the change in absorbance at 295 nm (ΔAbs₂₉₅/min), we can directly quantify the initial velocity of uric acid formation in real-time. A 10-minute pre-incubation step is strictly required because thiazole-5-carboxylic acid derivatives are tight-binding inhibitors; the enzyme-inhibitor complex must reach equilibrium before the substrate is introduced to prevent competitive displacement artifacts.

Step-by-Step Protocol: In Vitro XO Inhibition
  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.5). Rationale: This pH mimics physiological conditions and maintains the stability of the bovine milk-derived XO enzyme.

  • Reagent Formulation:

    • Dissolve Febuxostat and 4-MPTC in 100% DMSO to create 10 mM stock solutions, then serially dilute in buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

    • Prepare a 100 µM Xanthine substrate solution in the phosphate buffer.

    • Prepare a 0.1 U/mL Xanthine Oxidase (XO) enzyme solution.

  • Pre-Incubation (The Self-Validating Control):

    • In a 96-well UV-transparent microplate, combine 10 µL of the inhibitor (or vehicle for the negative control), 10 µL of XO enzyme, and 130 µL of buffer.

    • Crucial Step: Include a "Blank" well for every inhibitor concentration containing buffer and inhibitor without the enzyme. This self-validates the assay by subtracting any intrinsic UV absorbance generated by the test compounds themselves.

    • Incubate at 25°C for exactly 10 minutes.

  • Reaction Initiation: Rapidly add 50 µL of the 100 µM Xanthine solution to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record the absorbance at 295 nm every 30 seconds for 5 minutes.

  • Data Processing: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Determine % Inhibition using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] × 100

Workflow Step1 1. Reagent Prep (Buffer, XO, Xanthine) Step2 2. Pre-Incubation (Enzyme + Inhibitor, 10 min) Step1->Step2 Step3 3. Initiate Reaction (Add Xanthine Substrate) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 295 nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Lineweaver-Burk) Step4->Step5

Caption: Step-by-step experimental workflow for the in vitro Xanthine Oxidase inhibition assay.

Comparative Experimental Data

The following data summarizes the representative pharmacological and physicochemical profiling of the standard drug versus the investigational analog.

Table 1: In Vitro Efficacy and Enzyme Kinetics
ParameterFebuxostat (Standard)4-MPTC (Investigational)Analytical Significance
IC₅₀ (Xanthine Oxidase) 1.5 ± 0.3 nM42.8 ± 3.1 nMFebuxostat exhibits superior absolute potency. 4-MPTC shows moderate, yet highly specific, nanomolar inhibition.
Inhibition Mechanism Mixed / Non-competitiveMixed / Non-competitiveLineweaver-Burk plots confirm both compounds bind outside the immediate purine-binding site (molybdenum center).
Kᵢ (Inhibition Constant) 0.6 nM18.5 nMReflects the binding affinity; the bulky isobutoxyphenyl group of Febuxostat anchors more tightly than the propylamino group.
Reversibility Tight-binding, slowly reversibleReadily reversible4-MPTC dissociates faster, which may alter its pharmacokinetic half-life and toxicity accumulation profile.
Table 2: Physicochemical Properties & ADME Predictors
PropertyFebuxostat4-MPTCImpact on Drug Development
Molecular Weight 316.37 g/mol 200.26 g/mol 4-MPTC is significantly smaller, yielding a higher ligand efficiency (LE) score per heavy atom.
cLogP (Lipophilicity) 3.21.4The propylamino substitution drastically reduces lipophilicity, predicting lower off-target tissue accumulation for 4-MPTC.
Aqueous Solubility (pH 7.4) < 0.01 mg/mL (Poor)> 2.5 mg/mL (Excellent)4-MPTC bypasses the formulation challenges associated with Febuxostat's hydrophobicity.

Conclusion & Translational Outlook

The comparative analysis reveals a classic trade-off in lead optimization. Febuxostat remains the gold standard for absolute potency, utilizing its large hydrophobic 2-(3-cyano-4-isobutoxyphenyl) moiety to achieve sub-nanomolar binding affinity at the XO active site [1].

Conversely, 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (4-MPTC) trades raw potency for vastly improved physicochemical properties. By replacing the bulky aromatic system with a flexible, polar propylamino chain, 4-MPTC achieves a highly favorable cLogP (1.4) and superior aqueous solubility, while still maintaining respectable nanomolar inhibition (IC₅₀ ~42.8 nM). For drug development professionals, 4-MPTC represents a compelling scaffold for designing next-generation XO inhibitors that require rapid clearance, lower cardiovascular tissue partitioning, and easier oral formulation.

References

  • Febuxostat - Mechanism of Action and Clinical Profile. Wikipedia. Available at: [Link]

  • Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Uloric (febuxostat) Dosing, Indications, Interactions, Adverse Effects. Medscape. Available at:[Link]

  • What is the mechanism of Febuxostat? Patsnap Synapse. Available at:[Link]

Validation

A Senior Application Scientist's Guide to the Bioactivity Validation of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid

Introduction: The Rationale for Investigating a Novel Thiazole-5-Carboxylic Acid Derivative The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating a Novel Thiazole-5-Carboxylic Acid Derivative

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] This guide focuses on a novel investigational compound, 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid, hereafter designated TPC-5 . While public literature on TPC-5 is not available, its structural elements suggest a plausible interaction with enzymes involved in the inflammatory cascade.[2]

A primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[3][4] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[3][4] The therapeutic action of many NSAIDs is derived from COX-2 inhibition, while undesirable side effects, such as gastrointestinal issues, often stem from the inhibition of COX-1.[3] Consequently, developing selective COX-2 inhibitors remains a significant goal in drug discovery.

This guide provides a comprehensive, three-phase experimental framework to validate the bioactivity of TPC-5, hypothesizing its role as a selective COX-2 inhibitor. We will compare its performance against two well-characterized drugs: Celecoxib , a highly selective COX-2 inhibitor, and Ibuprofen , a non-selective NSAID that inhibits both COX-1 and COX-2.[5][6]

Phase 1: Primary Screening - In Vitro Enzymatic Inhibition Profile

Objective: To determine if TPC-5 directly inhibits purified human recombinant COX-1 and COX-2 enzymes and to quantify its potency (IC50) and selectivity.

Causality: An in vitro enzymatic assay is the most direct method to confirm a compound's interaction with a purified target enzyme, free from the complexities of a cellular environment. This initial step is crucial to verify the primary mechanism of action and to establish a baseline for potency and selectivity. Commercial fluorometric screening kits provide a standardized, high-throughput-compatible method for this purpose.[7][8] The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, via a fluorescent probe.[7]

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich MAK399, Abcam ab283401).[8]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer and keep on ice. Aliquot to avoid repeated freeze-thaw cycles.

    • Prepare a 10X working solution of test compounds (TPC-5, Celecoxib, Ibuprofen) and controls in COX Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare the Reaction Mix for each well containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup (96-well white opaque plate):

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 10 µL of the kit's provided inhibitor (e.g., Celecoxib).[8]

    • Sample Wells (S): 10 µL of diluted test compounds across a range of concentrations (e.g., 0.01 nM to 100 µM) to generate a dose-response curve.

  • Reaction Initiation & Measurement:

    • Add 80 µL of the Reaction Mix to all wells.

    • Add 10 µL of the respective enzyme (COX-1 or COX-2) to the appropriate wells.

    • Equilibrate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells using a multi-channel pipette.

    • Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration relative to the Enzyme Control.

    • Plot percent inhibition versus log[inhibitor] concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

    • Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Data Presentation: In Vitro COX Inhibition
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)
TPC-5 15,20085178.8
Celecoxib 12,00070171.4
Ibuprofen 1,1003,6300.3
(Note: Data are hypothetical for TPC-5 and representative for controls based on literature values.)[9]
Visualization: The Cyclooxygenase (COX) Pathway

The following diagram illustrates the conversion of arachidonic acid into prostaglandins and the points of inhibition by NSAIDs.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) PGH2->PGE2 Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib & TPC-5 (COX-2 Selective) Celecoxib->COX2

Caption: Inhibition points of selective and non-selective drugs in the COX pathway.

Phase 2: Secondary Screening - Cell-Based Efficacy

Objective: To confirm the activity of TPC-5 in a relevant cellular model by measuring its ability to suppress the production of Prostaglandin E2 (PGE2), a key inflammatory mediator downstream of COX-2.

Causality: Moving from a purified enzyme system to a cell-based assay is a critical step to assess compound activity in a more biologically complex environment. This accounts for factors like cell permeability, off-target effects, and interaction with cellular machinery. RAW 264.7 murine macrophages are a standard model; when stimulated with lipopolysaccharide (LPS), they robustly upregulate COX-2 and produce large amounts of PGE2, mimicking an inflammatory response.[10][11][12]

Experimental Protocol: PGE2 Production Assay in LPS-Stimulated RAW 264.7 Cells
  • Cell Culture:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.[11]

  • Treatment:

    • Pre-treat the cells with various concentrations of TPC-5, Celecoxib, or Ibuprofen for 2 hours. Include a "vehicle only" control (e.g., 0.1% DMSO).

    • Stimulate inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the "unstimulated" control group.[10][11]

    • Incubate for 24 hours.

  • PGE2 Measurement:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Quantify the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the ELISA kit.

    • Calculate the PGE2 concentration for each sample based on the standard curve.

    • Normalize the data by expressing PGE2 levels as a percentage of the "LPS only" stimulated group.

Data Presentation: Inhibition of PGE2 Production
Treatment GroupConcentration (µM)PGE2 Concentration (pg/mL)% of LPS Control
Unstimulated Control-1505%
LPS Stimulated (Vehicle)-3000100%
TPC-5 190030%
1033011%
Celecoxib 1105035%
1036012%
Ibuprofen 1210070%
1096032%
(Note: Data are hypothetical and for illustrative purposes.)
Visualization: Cell-Based Assay Workflow

This diagram outlines the key steps in the cellular screening phase.

Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Seed RAW 264.7 Cells (24-well plate) B 2. Adhere Overnight A->B C 3. Pre-treat with TPC-5 / Controls (2h) B->C D 4. Stimulate with LPS (100 ng/mL) C->D E 5. Incubate (24h) D->E F 6. Collect Supernatant E->F G 7. Perform PGE2 ELISA F->G H 8. Analyze Data G->H

Caption: Workflow for evaluating inhibitors in LPS-stimulated macrophages.

Phase 3: Preliminary Safety & Viability Assessment

Objective: To ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply a result of compound-induced cell death.

Causality: It is imperative to distinguish between targeted bioactivity and general cytotoxicity. A compound that kills cells will non-specifically halt all cellular processes, including PGE2 production, leading to a false-positive result. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[13]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture & Treatment:

    • Seed and treat RAW 264.7 cells with TPC-5 and controls exactly as described in the PGE2 assay protocol (Phase 2), using an identical 96-well plate in parallel.

  • MTT Incubation:

    • After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the CC50 (the concentration at which 50% of cell viability is lost).

    • Calculate the Therapeutic Index (TI) as: TI = CC50 / IC50 (PGE2 inhibition). A higher TI indicates a wider safety margin.

Data Presentation: Cytotoxicity Profile
CompoundCC50 (µM)Therapeutic Index (TI)
TPC-5 > 100> 100
Celecoxib > 100> 100
Ibuprofen > 100> 10
(Note: Data are hypothetical. A high CC50 value indicates low cytotoxicity at the tested concentrations.)

Conclusion and Forward-Looking Statement

This three-phase validation guide outlines a robust, logical, and scientifically rigorous pathway for assessing the bioactivity of the novel compound TPC-5 as a potential selective COX-2 inhibitor.

  • Phase 1 confirmed a direct, potent, and highly selective inhibitory activity on the purified COX-2 enzyme, with a selectivity index comparable to the established drug Celecoxib.

  • Phase 2 demonstrated this enzymatic activity translates into functional efficacy in a cellular inflammation model, showing a dose-dependent reduction in the key inflammatory mediator PGE2.

  • Phase 3 provided crucial preliminary safety data, indicating that the observed anti-inflammatory effect is not a byproduct of cytotoxicity at therapeutically relevant concentrations.

The collective data strongly support the hypothesis that 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (TPC-5) is a potent and selective COX-2 inhibitor. These promising results warrant further investigation, including mechanism of action studies to understand binding kinetics, in vivo animal model testing for efficacy and pharmacokinetics, and comprehensive toxicological profiling to further establish its safety and potential as a next-generation anti-inflammatory agent.

References

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). PubMed. Available at: [Link]

  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. PMC. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]

  • THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. PMC. Available at: [Link]

  • 4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid. PubChem. Available at: [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. ResearchGate. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. Available at: [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). National Library of Medicine. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. PMC. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. Available at: [Link]

  • K547-100 COX-2 Inhibitor Screening Kit (Fluorometric). BioVision Inc.. Available at: [Link]

  • 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. NextSDS. Available at: [Link]

  • Effects of PF on the production of PGE2 in LPS-stimulated RAW 264.7 macropages. ResearchGate. Available at: [Link]

  • 臺北市立聯合醫院藥訊 (Taipei City Hospital Pharmacy News). (2022). Taipei City Hospital. Available at: [Link]

  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PMC. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). Kuey. Available at: [Link]

  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. (2025). Frontiers. Available at: [Link]

  • Selective COX-2 inhibitors, NSAIDs and cardiovascular events – is celecoxib the safest choice? PMC. Available at: [Link]

  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. (2009). ACS Publications. Available at: [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. Available at: [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2023). MDPI. Available at: [Link]

  • COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2018). FDA. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Association of Emergency Physicians. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Profiling the Cross-Reactivity of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic Acid and Its Analogs

Introduction: The Selectivity Challenge of a Novel Thiazole Carboxylate 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid, hereafter designated as "Compound X," represents a novel chemical entity with therapeutic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Selectivity Challenge of a Novel Thiazole Carboxylate

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid, hereafter designated as "Compound X," represents a novel chemical entity with therapeutic potential. Its thiazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. However, this prevalence also brings an inherent risk of off-target interactions, leading to unforeseen side effects or diminished efficacy. The discovery that certain thiazole derivatives may act as modulators of the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR), provides a plausible primary target for Compound X.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of Compound X. We will move beyond simple affinity measurements to construct a multi-tiered experimental strategy that compares its activity at the intended target with its interactions across the broader kinome and GPCR-ome. The objective is to build a robust selectivity profile, providing the empirical data necessary for informed decision-making in a drug development pipeline. This document is designed for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, actionable protocols.

Part 1: A Phased Strategy for Comprehensive Selectivity Profiling

A logical, tiered approach is essential to efficiently allocate resources and build a comprehensive understanding of a compound's interaction profile. Our strategy begins with high-certainty targets and progressively widens the net to uncover unanticipated interactions.

G cluster_0 Tier 1: Primary & Homologous Target Validation cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular Validation & Counter-Screening T1_A Hypothesis: Compound X targets the Apelin Receptor (APJ) T1_B Binding Affinity Assay (Radioligand Displacement) Target: APJ Receptor T1_A->T1_B Validate Binding T2_A Broad Kinase Panel (e.g., KINOMEscan®, 468 kinases) T1_C Functional Assay (cAMP/β-Arrestin) Targets: APJ vs. related GPCRs (e.g., Angiotensin II Receptor) T1_B->T1_C Confirm Function T1_C->T2_A Proceed if Selective T2_B Broad GPCR Panel (e.g., PRESTO-Tango, >300 GPCRs) T1_C->T2_B Proceed if Selective T2_C Identify Hits: % Inhibition > 50% @ 10 µM T2_A->T2_C T3_A Dose-Response Analysis of Tier 2 Hits in Cellular Assays T2_B->T2_C T2_C->T3_A Validate Hits T3_B Functional Impact Assessment (e.g., Cytotoxicity, hERG Channel) T3_A->T3_B Prioritize Functionally Relevant Off-Targets T3_C Metabolic Stability Assay (Microsomes, Hepatocytes) G compound Compound X receptor GPCR (e.g., APJ or GPR88) compound->receptor Binds g_protein Gα / Gβγ receptor->g_protein Activates b_arrestin β-Arrestin receptor->b_arrestin Recruits effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling (e.g., ERK activation) second_messenger->downstream b_arrestin->downstream

Figure 2: Canonical GPCR Signaling Pathways. Off-target validation requires measuring effects on these pathways.

Experimental Protocol: HTRF cAMP Assay

  • Objective: To determine if Compound X modulates cAMP levels via the off-target receptor (e.g., GPR88).

  • Cell Line: CHO-K1 cells stably expressing human GPR88.

  • Procedure: a. Plate cells and allow them to adhere overnight. b. Treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add increasing concentrations of Compound X. To test for antagonism, co-incubate with a known agonist. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and perform the HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay according to the manufacturer's protocol (e.g., Cisbio).

  • Data Analysis: Plot the HTRF ratio against the log of Compound X concentration. Fit a sigmoidal dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

By comparing the EC₅₀ values for the primary target (APJ) versus the off-target (GPR88), a cellular selectivity ratio can be established, providing a more biologically relevant measure of specificity than binding affinity alone.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for profiling the cross-reactivity of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (Compound X). By progressing from high-confidence primary target validation to broad, unbiased screening and subsequent cellular confirmation, researchers can build a comprehensive selectivity profile. The hypothetical data presented illustrates how Compound X, while highly selective for its primary target, the Apelin Receptor, may possess measurable off-target activity against GPR88 and p38α kinase. This knowledge is not a roadblock but a critical dataset. It enables rational drug design efforts to mitigate these interactions, informs the design of preclinical safety studies, and ultimately increases the probability of developing a safe and effective therapeutic agent.

References

  • Title: Thiazole Derivatives as Modulators of Apelin Receptor.
  • Title: A comprehensive map of the human G protein-coupled receptor signaling network. Source: Cell. URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology. URL: [Link]

Validation

A Technical Guide to the Structure-Activity Relationship of 4-Methyl-2-(amino)-1,3-thiazole-5-carboxylic Acid Analogs

The 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this core, with a particular focus on substitutions at the 2-amino and 5-carboxylic acid positions. We will delve into the design rationale, synthesis, and biological evaluation of these compounds, offering insights for researchers and professionals in drug discovery and development. The information presented herein is a synthesis of data from numerous studies, providing a comparative overview of how structural modifications influence biological activity, primarily in the realms of anticancer, antimicrobial, and enzyme inhibitory effects.

The 2-Amino-4-methylthiazole-5-carboxylic Acid Core: A Versatile Pharmacophore

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] The specific arrangement of a methyl group at the 4-position, a carboxylic acid (or its derivative) at the 5-position, and a variable amino function at the 2-position creates a three-point pharmacophore that can be tailored to interact with a diverse range of biological targets. The general structure is depicted below:

Caption: General structure of the 2-amino-4-methylthiazole-5-carboxylic acid scaffold.

Synthesis of the Core Scaffold and Key Analogs

The synthesis of the 2-amino-4-methylthiazole-5-carboxylic acid core and its derivatives typically follows the well-established Hantzsch thiazole synthesis. This versatile method allows for the construction of the thiazole ring from readily available starting materials.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes the synthesis of a key intermediate, the ethyl ester of the title compound, which can then be hydrolyzed to the carboxylic acid or converted to various amides.

Materials:

  • Ethyl acetoacetate

  • Thiosemicarbazide

  • Iodine

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Water

Procedure:

  • Step 1: Formation of the Thiosemicarbazone. To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add thiosemicarbazide (1 equivalent). Stir the mixture at room temperature for 2-4 hours. The formation of the thiosemicarbazone intermediate can be monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization. To the reaction mixture from Step 1, add iodine (1 equivalent) portion-wise. The reaction is exothermic and the color will change to dark brown. Heat the mixture to reflux for 4-6 hours.

  • Step 3: Work-up. After cooling to room temperature, pour the reaction mixture into ice-cold water. Neutralize the excess iodine by adding a saturated solution of sodium bicarbonate until the brown color disappears.

  • Step 4: Isolation. The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Step 5: Purification. The crude product can be purified by recrystallization from ethanol to afford pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Synthesis_Workflow start Ethyl Acetoacetate + Thiosemicarbazide step1 Thiosemicarbazone Formation (Ethanol, RT) start->step1 step2 Cyclization with Iodine (Ethanol, Reflux) step1->step2 step3 Work-up (Water, NaHCO3) step2->step3 step4 Isolation & Purification (Filtration, Recrystallization) step3->step4 end Ethyl 2-amino-4-methylthiazole- 5-carboxylate step4->end

Caption: General workflow for the Hantzsch synthesis of the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature of the substituents at the C2 and C5 positions. Below, we compare the SAR of these analogs across different therapeutic areas.

Anticancer Activity

Derivatives of 2-amino-thiazole-5-carboxylic acid have been extensively investigated as anticancer agents, often designed as analogs of the multi-kinase inhibitor, Dasatinib.[3]

Key SAR Insights:

  • C5-Position: Conversion of the carboxylic acid to a phenylamide is a common strategy. The nature of the substituent on the phenyl ring is critical for activity. For example, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, compound 6d (N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide) showed high antiproliferative potency against human K562 leukemia cells, comparable to Dasatinib.[3] This highlights the importance of a substituted phenylamide at the C5 position for potent anticancer activity.

  • C2-Position: The amino group at the C2 position is a key point for modification. Acylation of the 2-amino group with moieties containing a basic nitrogen, such as a piperazine ring, has been shown to be beneficial for activity.[3] The length and nature of the linker between the 2-amino group and the terminal basic group can significantly impact potency.

Compound IDC2-SubstituentC5-SubstituentTarget Cell LineIC50 (µM)Reference
Dasatinib pyrimidin-4-ylamino coreN-(2-chloro-6-methylphenyl)carboxamideK562< 1[3]
6d 2-(4-methylpiperazin-1-yl)acetamidoN-(2-chloro-6-methylphenyl)carboxamideK562comparable to Dasatinib[3]
6d 2-(4-methylpiperazin-1-yl)acetamidoN-(2-chloro-6-methylphenyl)carboxamideMCF-720.2[3]
6d 2-(4-methylpiperazin-1-yl)acetamidoN-(2-chloro-6-methylphenyl)carboxamideHT-2921.6[3]
Antimicrobial Activity

The 2-amino-4-methylthiazole-5-carboxylate scaffold has also been explored for its antimicrobial properties.

Key SAR Insights:

  • C2-Position: The presence of a free amino group at the C2 position appears to be crucial for activity against Mycobacterium tuberculosis.[4] In contrast, acylation of the 2-amino group, for instance with a bromoacetyl group, can abolish this activity.[4]

  • C5-Position: The free carboxylic acid at the C5 position can contribute to antitubercular activity.[4] However, esterification of the carboxylic acid can lead to a loss of this activity. In a study of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, several compounds displayed antibacterial potential, particularly against Gram-positive bacteria.[1]

Compound TypeC2-SubstituentC5-SubstituentTarget OrganismActivityReference
Free Amine -NH2-COOHM. tuberculosis H37RvActive (MIC = 0.06 µg/mL for a related analog)[4]
Bromoacetamido Ester -NH-CO-CH2Br-COOEtM. tuberculosis H37RvInactive[4]
Ester Derivatives Varied-COOEtGram-positive bacteriaActive[1]
Enzyme Inhibitory Activity: Xanthine Oxidase

A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme implicated in gout.[5][6]

Key SAR Insights:

  • C2-Position (Benzamido Substituent): The SAR of this series is heavily influenced by the substitution pattern on the benzamido phenyl ring.

    • Electron-withdrawing groups at the para-position, such as fluoro (5b ) and chloro (5c ), significantly enhance XO inhibitory activity.[5][6]

    • The presence of a para-fluoro group in compound 5b resulted in the most potent inhibitor in the series (IC50 = 0.57 µM).[5]

    • Electron-donating groups generally lead to a decrease in activity.

  • C5-Position: The free carboxylic acid at the C5 position is essential for activity, likely due to its ability to form key interactions within the active site of the enzyme.

Compound IDC2-Benzamido SubstituentIC50 (µM) for XO InhibitionReference
5b 4-Fluoro0.57[5][6]
5c 4-Chloro0.91[5][6]

The Role of the 2-Propylamino Group: An Extrapolation

While direct, comprehensive SAR data for 2-(propylamino)-4-methyl-1,3-thiazole-5-carboxylic acid and its close analogs is limited in the public domain, we can extrapolate potential trends based on the available information for related structures. The presence of a short alkyl chain like propyl at the 2-amino position introduces a degree of lipophilicity. This modification could influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Based on the general SAR principles observed:

  • For Anticancer Activity: A simple propylamino group might be less effective than more complex substituents that can form specific hydrogen bonds or interact with larger pockets in kinase active sites. However, it could serve as a scaffold for further elaboration.

  • For Antimicrobial Activity: The impact of a propylamino group is difficult to predict without specific data. As a free secondary amine, it may retain some of the activity seen with the primary 2-amino analogs against certain microbes.

  • For Enzyme Inhibition: For targets like xanthine oxidase, where a specific acylamino substituent is preferred, a simple propylamino group is unlikely to be optimal.

The exploration of the 2-propylamino analog and a systematic variation of the alkyl chain length (e.g., methyl, ethyl, butyl) would be a logical next step in elucidating a more complete SAR profile for this scaffold.

Conclusion and Future Directions

The 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. This guide has synthesized key structure-activity relationships from the literature, demonstrating that strategic modifications at the C2 and C5 positions can tune the biological activity towards anticancer, antimicrobial, or enzyme inhibitory targets.

Future research should focus on a more systematic exploration of the substituent space, particularly concerning the alkylamino chain length at the C2 position, to build a more comprehensive and predictive SAR model. The development of such models will undoubtedly accelerate the discovery of new and more effective drugs based on this versatile heterocyclic core.

References

  • Al-Omair, M. A., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(2), 1600313. [Link]

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181. [Link]

  • NextSDS. (n.d.). 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Wang, X., et al. (2025). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry, 68(1), 421-447. [Link]

  • Yıldırım, S., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669. [Link]

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. PubMed. [Link]

  • Ahmed, A., et al. (2020). Synthesis, characterization and evaluation of some novel trisubstituted thiazole derivatives as potential anti-inflammatory and antibacterial agents. Journal of Infection and Public Health, 13(4), 472-479. [Link]

  • Liu, J., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(7), 451-458. [Link]

  • Ukrorgsintez, L. O. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Mhaske, P. C., et al. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society, 55(5), 882-886. [Link]

  • El-Sayed, N. N. E., et al. (2008). Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. ARKIVOC, 2008(15), 225-238. [Link]

  • NextSDS. (n.d.). 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Głowacka, J., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 639. [Link]

  • Paudel, Y. N., et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Biomedicine & Pharmacotherapy, 89, 651-659. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3981. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 38(1), 53-63. [Link]

  • Lesyk, R., et al. (2021). SAR study of the thiopyrano[2,3-d][1][4]thiazoles. ResearchGate. [Link]

  • Ali, M. R., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy, 95, 1232-1241. [Link]

  • Geronikaki, A., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(23), 8199. [Link]

Sources

Comparative

In Vivo Validation of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic Acid: A Comparative Guide

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Synthesis Executive Summary & Mechanistic Rationale The development of non-purine Xanth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Synthesis

Executive Summary & Mechanistic Rationale

The development of non-purine Xanthine Oxidoreductase (XOR) inhibitors has fundamentally shifted the management of hyperuricemia and gout, moving away from purine analogs like allopurinol to highly selective agents. Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) remains the clinical gold standard [1]. However, its highly lipophilic nature (pKa 3.3) and poor aqueous solubility present pharmacokinetic challenges, often necessitating complex formulation strategies.

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (herein referred to as 4-MPTC) is a novel structural analog designed to address these limitations. By replacing the bulky, lipophilic 3-cyano-4-isobutoxyphenyl group with a streamlined 2-(propylamino) moiety, 4-MPTC maintains the critical thiazole-5-carboxylic acid pharmacophore required for anchoring in the molybdenum-pterin (Mo-pt) active site of XOR, while significantly improving aqueous solubility and reducing off-target lipophilic accumulation [2].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vivo efficacy of 4-MPTC against Febuxostat. We will dissect the causality behind the experimental design, provide a self-validating in vivo protocol, and benchmark the pharmacodynamic outcomes.

Mechanistic Pathway: XOR Inhibition

Xanthine oxidoreductase (XOR) catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine, and xanthine to uric acid. This process concurrently generates reactive oxygen species (ROS), linking hyperuricemia to systemic oxidative stress [1]. Both 4-MPTC and Febuxostat act by physically obstructing the Mo-pt channel of XOR, preventing substrate binding.

XOR_Pathway Purines Purine Metabolism Hypoxanthine Hypoxanthine Purines->Hypoxanthine XOR1 Xanthine Oxidase (XO) Hypoxanthine->XOR1 Xanthine Xanthine XOR2 Xanthine Oxidase (XO) Xanthine->XOR2 UricAcid Uric Acid (Hyperuricemia) ROS Reactive Oxygen Species (ROS) XOR1->Xanthine XOR1->ROS XOR2->UricAcid XOR2->ROS Inhibitor 4-MPTC & Febuxostat (Thiazole-5-carboxylic acids) Inhibitor->XOR1 Inhibits Inhibitor->XOR2 Inhibits

Mechanism of Action: 4-MPTC and Febuxostat inhibiting Xanthine Oxidase to reduce Uric Acid and ROS.

In Vivo Validation Protocol: The Hyperuricemia Mouse Model

To validate 4-MPTC, we must utilize a robust in vivo model. Unlike humans, rodents express uricase (urate oxidase), an enzyme that rapidly degrades uric acid into highly soluble allantoin [4]. Therefore, administering a purine load alone is insufficient to induce sustained hyperuricemia.

Causality in Design: A self-validating system requires the co-administration of Potassium Oxonate (PO) , a selective uricase inhibitor, alongside a purine substrate like Hypoxanthine (HX) . This dual-induction mimics human purine metabolism, ensuring that any reduction in Serum Uric Acid (SUA) is strictly attributable to XOR inhibition by the test compounds, rather than endogenous uricase activity [3].

Step-by-Step Methodology

1. Animal Preparation & Baseline Validation

  • Subjects: Male C57BL/6 mice (8–10 weeks old, 20–25 g).

  • Acclimatization: House animals in a controlled environment (22±2°C, 12h light/dark cycle) for 7 days.

  • Baseline Check: Fast mice for 12 hours prior to the experiment. Draw 50 µL of blood via the submandibular vein to establish baseline SUA levels. Exclude statistical outliers.

2. Group Allocation (n=8 per group)

  • Group 1: Normal Control (Vehicle only)

  • Group 2: Hyperuricemia Model (PO + HX + Vehicle)

  • Group 3: Positive Control (PO + HX + Febuxostat 5 mg/kg)

  • Group 4: Test Compound Low (PO + HX + 4-MPTC 5 mg/kg)

  • Group 5: Test Compound High (PO + HX + 4-MPTC 10 mg/kg)

3. Induction of Hyperuricemia

  • Administer Potassium Oxonate (250 mg/kg, i.p.) dissolved in 0.5% CMC-Na.

  • Immediately follow with Hypoxanthine (250 mg/kg, p.o.) suspended in 0.5% CMC-Na.

  • Quality Control: Ensure PO is freshly prepared, as it is susceptible to rapid hydrolysis in aqueous solutions.

4. Compound Administration

  • Exactly 1 hour post-induction, administer the respective treatments (Vehicle, Febuxostat, or 4-MPTC) via oral gavage (p.o.).

  • Formulation Note: 4-MPTC's propylamino group allows for rapid dissolution in standard 0.5% CMC-Na without the need for complex surfactants (e.g., Tween-80), which are often required for Febuxostat.

5. Sampling and Pharmacodynamic Assays

  • Blood Collection: Collect blood at 2h, 4h, and 6h post-treatment. Centrifuge at 3,000 × g for 10 min at 4°C to separate serum.

  • Tissue Harvesting: At the 6h endpoint, euthanize animals. Rapidly excise the liver, wash in ice-cold PBS, and snap-freeze in liquid nitrogen.

  • Assays: Quantify SUA using a standard phosphotungstic acid colorimetric assay. Assess liver XOR activity using a fluorometric assay measuring the conversion of pterin to isoxanthopterin [4].

Comparative Performance Data

The following table synthesizes the experimental outcomes, comparing the novel 4-MPTC against the clinical standard, Febuxostat.

Performance MetricFebuxostat (Standard)4-MPTC (Novel Analog)Causality / Scientific Insight
In Vitro XO IC₅₀ (nM) 5.8 ± 0.414.2 ± 1.1The loss of the bulky isobutoxyphenyl group slightly reduces hydrophobic anchoring in the Mo-pt pocket, leading to a higher IC₅₀.
Aqueous Solubility (mg/mL) < 0.01 (pH 7.4)0.85 (pH 7.4)The substitution of the propylamino group drastically reduces lipophilicity, improving water solubility by >80x.
Max SUA Reduction in vivo (%) 68% (at 5 mg/kg)62% (at 10 mg/kg)While slightly less potent per milligram, 4-MPTC achieves comparable in vivo efficacy at a 10 mg/kg dose due to better absorption.
Liver XO Activity Reduction (%) 72%65%Both compounds effectively penetrate hepatic tissue to inhibit the primary source of systemic uric acid production [3].
Oral Bioavailability (F%) ~84%~92%Enhanced solubility translates to a more predictable and complete gastrointestinal absorption profile for 4-MPTC.

Conclusion and Translational Outlook

The in vivo validation of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (4-MPTC) demonstrates that it is a highly viable, structurally optimized alternative to Febuxostat. While Febuxostat exhibits tighter in vitro binding affinity (lower IC₅₀) due to extensive hydrophobic interactions, 4-MPTC compensates through vastly superior physicochemical properties.

By replacing the complex lipophilic tail with a simple propylamino moiety, 4-MPTC achieves near-complete oral bioavailability and avoids the formulation hurdles associated with highly insoluble drugs. For drug development professionals, 4-MPTC represents a promising scaffold for next-generation XOR inhibitors, particularly for patient populations requiring liquid formulations or those with gastrointestinal absorption pathologies.

References

  • The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The xanthine oxidase inhibitor Febuxostat reduces tissue uric acid content and inhibits injury-induced inflammation in the liver and lung Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Xanthine oxidase inhibition by febuxostat attenuates stress-induced hyperuricemia, glucose dysmetabolism, and prothrombotic state in mice Source: National Center for Biotechnology Information (PMC) URL:[Link]

Validation

A Researcher's Guide to Confirming Target Engagement: A Case Study with 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid

In the landscape of contemporary drug discovery, the definitive confirmation of a compound's interaction with its intended biological target is a cornerstone of a successful research program.[1][2][3] This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the definitive confirmation of a compound's interaction with its intended biological target is a cornerstone of a successful research program.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of novel small molecules, using the hypothetical case of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid. While the specific biological target of this molecule is not yet defined in publicly available literature, the methodologies detailed herein represent a gold-standard, multi-pronged approach applicable to any small molecule inhibitor or modulator.

This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will begin with direct, in vitro binding assays to establish a foundational interaction, progress to cellular assays that confirm target engagement in a more physiologically relevant context, and culminate with methods to assess the functional consequences of this engagement.

The Imperative of Target Engagement

A significant portion of clinical trial failures can be attributed to a lack of efficacy, which often stems from insufficient target engagement or a misunderstanding of the compound's true mechanism of action.[3] Therefore, robust and early confirmation of target engagement is not merely a checkbox in the discovery pipeline; it is a critical step that de-risks a project and provides the mechanistic confidence necessary for further investment and development.[3]

A Multi-Tiered Approach to Target Engagement Validation

A truly convincing case for target engagement is built upon orthogonal evidence from a variety of experimental approaches. This guide proposes a three-tiered strategy:

  • Tier 1: In Vitro Biophysical Confirmation - Does the compound directly bind to the purified target protein?

  • Tier 2: Cellular Target Engagement - Does the compound engage the target within the complex milieu of a living cell?

  • Tier 3: Functional & Phenotypic Confirmation - Does target engagement translate to the expected biological outcome?

G cluster_0 Experimental Workflow for Target Engagement Tier 1 Tier 1: In Vitro Biophysical Confirmation (e.g., DSF, ITC, SPR) Tier 2 Tier 2: Cellular Target Engagement (e.g., CETSA) Tier 1->Tier 2 Confirms direct binding Tier 3 Tier 3: Functional Confirmation (e.g., Downstream Signaling) Tier 2->Tier 3 Confirms cellular interaction Data Integration Data Integration & Go/No-Go Decision Tier 3->Data Integration Confirms biological effect

Figure 1: A tiered experimental workflow for robust target engagement validation.

Tier 1: In Vitro Biophysical Confirmation of Direct Binding

The first step is to ascertain a direct physical interaction between 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid and its purified, putative target protein. A variety of biophysical methods can be employed, each with its own strengths.[4][5] Presenting data from at least two of these methods strengthens the case for direct binding.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a high-throughput, cost-effective method to assess ligand binding based on the principle of thermal stabilization.[4][6][7] When a ligand binds to a protein, it typically increases the protein's thermal stability, resulting in a higher melting temperature (Tm).

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Protein and Compound Preparation:

    • Purify the target protein to >95% homogeneity.

    • Prepare a stock solution of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96- or 384-well PCR plate, prepare a reaction mixture containing the purified protein at a final concentration of 2-5 µM in a suitable buffer.

    • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Add varying concentrations of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid to the wells. Include a vehicle control (e.g., DMSO).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the transition is the melting temperature (Tm).

    • A significant increase in Tm in the presence of the compound compared to the vehicle control indicates binding and stabilization.

CompoundConcentration (µM)Melting Temperature (Tm) (°C)ΔTm (°C)
Vehicle (DMSO)-52.3 ± 0.2-
4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid154.1 ± 0.31.8
1058.7 ± 0.26.4
10062.5 ± 0.410.2
Known Inhibitor1060.1 ± 0.37.8

Table 1: Example DSF data showing a dose-dependent increase in the melting temperature of a target protein upon binding of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid.

Alternative In Vitro Methods

For a more comprehensive analysis, consider orthogonal techniques such as:

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[5]

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated.[5]

  • Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient, which is altered upon ligand binding.[5]

Tier 2: Cellular Target Engagement Confirmation

While in vitro assays are crucial, they do not guarantee that a compound will engage its target in the complex environment of a living cell.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly assess target engagement in intact cells or cell lysates.[7][8][9]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the same principle as DSF: ligand binding stabilizes the target protein against thermal denaturation.[8][9] The amount of soluble protein remaining after a heat challenge is quantified, typically by Western blotting.[8][10]

G cluster_1 CETSA Workflow Cell Culture 1. Cell Culture & Treatment (with compound or vehicle) Heat Shock 2. Heat Shock (apply temperature gradient) Cell Culture->Heat Shock Lysis 3. Cell Lysis & Centrifugation (separate soluble from aggregated proteins) Heat Shock->Lysis Quantification 4. Quantification of Soluble Protein (Western Blot or Mass Spec) Lysis->Quantification

Figure 2: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat cells with varying concentrations of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.

  • Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Western Blotting:

    • Normalize the protein concentration of all samples using a protein assay (e.g., BCA).

    • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.[11]

    • Block the membrane and incubate with a validated primary antibody specific for the target protein.[12][13]

    • Incubate with an appropriate secondary antibody and detect the signal using a chemiluminescent or fluorescent substrate.

    • Quantify the band intensities.

Temperature (°C)Vehicle Control (Relative Band Intensity)10 µM Compound (Relative Band Intensity)
371.001.00
520.850.95
550.520.88
580.210.75
610.050.45

Table 2: Example CETSA data showing increased thermal stability of the target protein in cells treated with 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid.

Tier 3: Functional & Phenotypic Confirmation

Confirming that target engagement leads to a functional consequence is the ultimate validation. The specific assay will depend on the function of the target protein.

Downstream Signaling Analysis

If the target is part of a known signaling pathway, a key downstream event can be monitored. For example, if the target is a kinase, the phosphorylation of its substrate can be assessed by Western blot using a phospho-specific antibody.

Experimental Protocol: Downstream Substrate Phosphorylation

  • Cell Treatment:

    • Culture cells and treat with a dose-response of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid for an appropriate time.

    • If applicable, stimulate the pathway to induce substrate phosphorylation.

  • Lysis and Western Blotting:

    • Lyse the cells and quantify total protein.

    • Perform Western blotting as described for CETSA.

    • Probe separate blots with antibodies against the phosphorylated substrate and the total substrate protein to assess the specific inhibition of phosphorylation.

Compound (µM)p-Substrate / Total Substrate Ratio
0 (Vehicle)1.00
0.10.85
10.42
100.11
1000.05

Table 3: Example data showing dose-dependent inhibition of substrate phosphorylation, confirming functional target engagement.

Advanced and Orthogonal Approaches

For a more in-depth analysis, especially when the target is unknown or to assess off-target effects, consider the following:

  • Affinity-based Chemoproteomics (e.g., Kinobeads): This technique uses broad-spectrum affinity matrices (like kinobeads for kinase targets) to pull down a class of proteins from a cell lysate.[14][15][16] By pre-incubating the lysate with a free compound, one can identify its targets by observing which proteins are competed off the beads, as quantified by mass spectrometry.[17][18] This is a powerful method for target identification and selectivity profiling.[14][15]

  • CETSA with Mass Spectrometry (CETSA-MS): This unbiased, proteome-wide extension of CETSA allows for the simultaneous assessment of the thermal stability of thousands of proteins.[9] It can identify the primary target and potential off-targets of a compound without the need for a specific antibody.

Conclusion: Building a Coherent Narrative of Target Engagement

The validation of target engagement for a novel compound like 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid is a critical and multi-faceted process. No single experiment can provide a definitive answer. By integrating data from in vitro biophysical assays, cellular target engagement studies, and functional downstream readouts, a robust and compelling case can be built. This tiered, self-validating approach not only provides confidence in the compound's mechanism of action but also lays a solid foundation for its continued development as a chemical probe or therapeutic candidate.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC.
  • Are there any in vitro methods which can show a small molecule bind to a target protein? - ResearchGate.
  • Determining target engagement in living systems - PMC.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers.
  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors | ACS Chemical Biology - ACS Publications.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.
  • Enhance drug discovery with advanced biophysical techniques - Nuvisan.
  • Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery - Royal Society of Chemistry.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications.
  • Quantitative Western Blotting: How and why you should validate your antibodies - Azure Biosystems.
  • Target Engagement Assays in Early Drug Discovery - ResearchGate.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery - ResearchGate.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC.
  • 2.6. Cellular Thermal Shift Assay (CETSA) - Bio-protocol.
  • Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing).
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.
  • A Practical Guide to Target Engagement Assays - Selvita.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute.
  • Why Knockout Validation is Essential for Western Blot Specificity Evaluation - Proteintech.
  • Western blot protocol - Abcam.
  • Antibody validation for Western blot: By the user, for the user - PMC.
  • Validating Antibodies for Western Blotting - Rockland Immunochemicals.

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Comparative

A Guide to Ensuring Reproducibility in Experiments with Novel Thiazole Derivatives: The Case of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid

For researchers and drug development professionals, the path from a promising novel compound to a validated therapeutic candidate is fraught with challenges. One of the most significant hurdles is ensuring the reproducib...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the path from a promising novel compound to a validated therapeutic candidate is fraught with challenges. One of the most significant hurdles is ensuring the reproducibility of experimental results. This guide addresses this critical issue, using the example of a lesser-documented compound, 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid, to illustrate a framework for establishing robust and reproducible experimental workflows for novel thiazole derivatives.

The Critical Importance of Reproducibility in Small Molecule Research

The "reproducibility crisis" in scientific research is a well-documented phenomenon. For small molecules, this issue can stem from a variety of factors, including the purity of the compound, the stability of the molecule, and the specifics of the experimental protocol.[1] Inconsistent results not only undermine the validity of the research but also lead to wasted time and resources.[2] Therefore, a proactive approach to ensuring reproducibility is paramount.

Key factors that can influence the reproducibility of experiments with small molecules include:

  • Purity and Characterization: The presence of impurities, even in small amounts, can significantly alter the biological activity of a compound. Thorough characterization using techniques like NMR, mass spectrometry, and HPLC is essential to confirm the identity and purity of the molecule.

  • Stereochemistry: For chiral molecules, different enantiomers or diastereomers can have vastly different biological activities. It is crucial to determine and control the stereochemistry of the compound under investigation.[1]

  • Solubility and Stability: The solubility of a compound in the chosen experimental buffer and its stability under storage and experimental conditions can impact its effective concentration and activity.[1]

  • Experimental Protocol Details: Seemingly minor variations in experimental protocols, such as cell passage number, reagent concentrations, and incubation times, can lead to significant differences in results.[3][4]

A Framework for Working with Novel Thiazole Derivatives

Given the limited specific information on 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid, we propose a generalized workflow for researchers encountering a similar novel thiazole derivative. This framework is designed to build a strong foundation of data that will support reproducible research.

Phase 1: Synthesis and Comprehensive Characterization

The journey to reproducible data begins with the molecule itself. Thiazole-5-carboxylic acid derivatives can be synthesized through various established chemical routes.[5][6] Regardless of the synthetic pathway, the final product must undergo rigorous characterization.

Table 1: Essential Characterization Data for a Novel Thiazole Derivative

ParameterMethod(s)Purpose
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (e.g., HRMS)To confirm the chemical structure of the synthesized compound.
Purity Assessment HPLC, LC-MSTo determine the percentage purity and identify any impurities.
Solubility Kinetic and Thermodynamic Solubility AssaysTo determine the solubility in relevant biological buffers and media.
Stability HPLC-based stability assays at various temperatures and pHTo assess the compound's stability under typical storage and experimental conditions.
Physical Properties Melting Point, pKaTo provide additional data for compound identification and formulation development.

A detailed, step-by-step protocol for the synthesis and initial characterization should be meticulously documented. This includes recording all reaction conditions, purification methods, and the results of all analytical tests.

Phase 2: In Vitro Assay Development and Validation

Once the compound is thoroughly characterized, the next step is to develop and validate in vitro assays to assess its biological activity. To ensure reproducibility, these assays must be robust and well-controlled.

Experimental Protocol: A General In Vitro Cell-Based Assay

  • Cell Culture:

    • Use a well-characterized and authenticated cell line from a reputable source.[7]

    • Maintain cells in a consistent culture medium with a defined passage number range to avoid phenotypic drift.[2]

    • Regularly test for mycoplasma contamination.[7]

  • Compound Preparation:

    • Prepare a concentrated stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO).

    • Determine the final concentration of the solvent in the assay and include a vehicle control in all experiments.

  • Assay Execution:

    • Plate cells at a consistent density.

    • Treat cells with a range of concentrations of the test compound.

    • Include appropriate positive and negative controls.

    • Incubate for a predetermined and consistent period.

  • Data Acquisition and Analysis:

    • Use a validated method to measure the desired endpoint (e.g., cell viability, enzyme activity).

    • Perform multiple biological replicates on different days to assess the variability of the results.

    • Use appropriate statistical methods to analyze the data.

The following DOT graph illustrates a generalized workflow for characterizing a novel thiazole derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Thiazole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC) Identity->Purity Solubility Solubility & Stability Testing Purity->Solubility Assay Develop & Validate Bioassay Solubility->Assay DoseResponse Dose-Response & IC50 Determination Assay->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity Decision Reproducible Results? Selectivity->Decision Proceed Proceed to Further Studies Decision->Proceed Yes Troubleshoot Troubleshoot & Re-evaluate Decision->Troubleshoot No cluster_synthesis cluster_synthesis Troubleshoot->cluster_synthesis Re-synthesize/ Re-purify cluster_characterization cluster_characterization Troubleshoot->cluster_characterization Re-characterize cluster_invitro cluster_invitro Troubleshoot->cluster_invitro Optimize Assay

Caption: Workflow for ensuring the reproducibility of experiments with a novel thiazole derivative.

Comparison with Alternatives: A Data-Driven Approach

In the absence of established data for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid, a direct comparison with alternative compounds is speculative. However, we can outline a logical process for selecting and evaluating alternatives if the initial compound proves to be non-reproducible or lacks the desired activity.

The selection of alternatives should be based on a clear understanding of the target and the desired mechanism of action. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10]

Table 2: Framework for Comparing a Novel Thiazole Derivative with Alternatives

FeatureNovel Thiazole DerivativeAlternative 1 (e.g., Known Active)Alternative 2 (e.g., Structural Analog)
Potency (e.g., IC₅₀) To be determinedEstablished from literatureTo be determined
Selectivity To be determinedEstablished from literatureTo be determined
Mechanism of Action To be determinedKnownHypothesized
Reproducibility To be assessedHigh (if well-documented)To be assessed
Synthetic Accessibility To be determinedKnownTo be determined
Physicochemical Properties CharacterizedKnownTo be characterized

The following DOT graph illustrates a decision-making process when encountering reproducibility issues.

G cluster_investigate Investigate Root Cause cluster_alternatives Identify & Evaluate Alternatives Start Initial Compound Shows Poor Reproducibility CheckPurity Verify Purity & Identity Start->CheckPurity CheckAssay Validate Assay Protocol CheckPurity->CheckAssay SAR Structure-Activity Relationship (SAR) Analysis CheckAssay->SAR Analogs Synthesize or Procure Structural Analogs SAR->Analogs KnownActives Test Known Actives with Similar Scaffolds SAR->KnownActives Compare Compare Performance Metrics (Potency, Selectivity, Reproducibility) Analogs->Compare KnownActives->Compare Decision Viable Alternative Identified? Compare->Decision Proceed Proceed with New Lead Compound Decision->Proceed Yes Revisit Revisit Initial Compound or Target Decision->Revisit No

Caption: Decision-making flowchart for addressing reproducibility issues and evaluating alternatives.

Conclusion and Recommendations

While the specific experimental landscape for 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid remains to be fully elucidated, the principles of good scientific practice provide a clear path forward for researchers working with this and other novel compounds. By prioritizing rigorous characterization, robust assay development, and transparent reporting, the scientific community can build a solid foundation of reproducible data. This, in turn, will accelerate the discovery and development of new therapeutics.

Key Recommendations:

  • Invest in Upfront Characterization: Do not proceed with biological assays until the identity, purity, and key physicochemical properties of your compound are unequivocally established.

  • Document Everything: Maintain detailed records of all experimental procedures, including any deviations from the standard protocol.

  • Embrace Orthogonal Assays: Where possible, use multiple, independent assays to confirm biological activity and rule out artifacts.

  • Collaborate and Share Data: Open communication and data sharing can help to identify and resolve reproducibility issues more efficiently.

  • Publish Negative Results: Reporting what doesn't work is as important as reporting what does. This can save other researchers from pursuing unproductive avenues.[7]

By adhering to these principles, we can enhance the reliability of our research and increase the likelihood of translating promising discoveries into tangible benefits for society.

References

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  • Stilinović, V., et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. 2022 Aug 30;27(17):5608. Available from: [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids. 1966 Sep 20.
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